Betahistine impurity 5-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
N-(2-pyridin-2-ylethyl)-N-(trideuterio(113C)methyl)nitrous amide |
InChI |
InChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3/i1+1D3 |
Clé InChI |
RSPHCMYPFWSJIJ-KQORAOOSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Betahistine Impurity 5-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Betahistine Impurity 5 and its isotopically labeled form, Betahistine Impurity 5-13C,d3. This document is intended for professionals in the fields of pharmaceutical research, drug development, and quality control.
Introduction to Betahistine and its Impurities
Betahistine is a histamine analogue widely used in the treatment of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Like all synthesized pharmaceutical products, Betahistine can contain impurities that may arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies require the identification, quantification, and control of these impurities to ensure patient safety.
Betahistine Impurity 5 is a known related substance of Betahistine. To facilitate its accurate quantification in analytical testing, an isotopically labeled internal standard, this compound, is utilized. The stable isotope labels (one Carbon-13 and three Deuterium atoms) provide a distinct mass spectrometric signature, enabling precise measurement by mass spectrometry-based methods.
Chemical Identity and Properties
A clear understanding of the chemical properties of Betahistine Impurity 5 and its labeled counterpart is fundamental for their synthesis, analysis, and characterization.
| Property | Betahistine Impurity 5 | This compound |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | 2-Hydroxy-2-(2-(methyl-d3(2-(pyridin-2-yl)ethyl-1-13C)amino)-2-oxoethyl)succinic acid (representative naming) |
| Molecular Formula | C14H18N2O6 | C13¹³CH15D3N2O6 |
| Molecular Weight | 310.3 g/mol | Approx. 314.3 g/mol |
| CAS Number | Not readily available | Not readily available (often custom synthesis) |
| Appearance | Typically an off-white solid | Not specified, likely a solid |
Synthesis and Characterization
Detailed, publicly available experimental protocols for the synthesis of Betahistine Impurity 5 and its isotopically labeled form are scarce, as these compounds are often prepared as reference standards by specialized chemical synthesis companies.
A plausible synthetic route for Betahistine Impurity 5 could involve the reaction of Betahistine with a suitable derivative of succinic acid under conditions that would lead to the formation of the amide bond and the presence of the hydroxyl group.
The synthesis of the isotopically labeled standard, this compound, would require the use of starting materials containing the Carbon-13 and Deuterium isotopes. For example, a synthetic pathway could utilize methylamine-d3 and a 2-(pyridin-2-yl)ethanamine derivative labeled with Carbon-13.
Characterization of these compounds would typically involve a suite of analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the isotopic labels.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Analytical Methodologies
The quantification of Betahistine Impurity 5 in pharmaceutical samples is crucial for quality control. Due to its low expected concentration, highly sensitive and specific analytical methods are required. Isotopically labeled internal standards like this compound are instrumental in achieving accurate and precise quantification, as they compensate for variations in sample preparation and instrument response.
A typical analytical workflow for the determination of Betahistine Impurity 5 would involve a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Sample Preparation
A generalized sample preparation workflow for the analysis of impurities in a solid dosage form is outlined below.
Figure 1. Generalized workflow for the analysis of Betahistine Impurity 5 in a tablet formulation.
LC-MS/MS Method Parameters
While a specific validated method for Betahistine Impurity 5 is not publicly available, a hypothetical set of parameters based on the analysis of similar compounds is presented in the table below. Method development and validation would be required to establish optimal conditions.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from low to high organic phase to elute the analyte and internal standard with good peak shape. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Betahistine Impurity 5 and this compound would be determined during method development. |
Role in Drug Development and Quality Control
This compound serves a critical role throughout the lifecycle of the drug product.
Figure 2. The role of impurity standards in the pharmaceutical lifecycle.
-
Analytical Method Development and Validation: The labeled impurity is essential for developing and validating robust and accurate analytical methods for the quantification of the unlabeled impurity.
-
Forced Degradation Studies: While the origin of Impurity 5 is not definitively stated in the available literature, it could potentially be a degradant. Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation), are performed to understand the degradation pathways and to ensure that the analytical method is "stability-indicating."
-
Release Testing and Stability Studies: Once a validated method is in place, the impurity is monitored in batches of the API and the final drug product to ensure it remains within the specified limits throughout its shelf life.
Toxicological Information
There is no specific toxicological or genotoxicological data publicly available for Betahistine Impurity 5. In the absence of such data, and depending on the levels at which it is present, regulatory guidelines may require toxicological assessments to qualify the impurity. It is important to note that other Betahistine impurities, such as N-nitroso-betahistine, have been identified as potentially mutagenic, highlighting the importance of controlling all impurities.[1]
Conclusion
This compound is a critical tool for the pharmaceutical industry to ensure the quality and safety of Betahistine-containing products. Its use as an internal standard in sensitive analytical methods like LC-MS/MS allows for the accurate quantification of the corresponding unlabeled impurity. While detailed public information on its synthesis and specific quantitative levels is limited, its availability from commercial suppliers underscores its importance in regulatory compliance and quality control. Further research into the potential formation pathways and toxicological profile of Betahistine Impurity 5 would be beneficial for a complete understanding of its impact.
References
Unraveling the Enigmatic Structure of Betahistine Impurity 5-13C,d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine, a histamine analogue widely used in the treatment of Ménière's disease, is known to have several process-related and degradation impurities. Among these, the isotopically labeled "Betahistine impurity 5-13C,d3" presents a unique case due to the scarcity of public-domain information regarding its specific chemical structure, synthesis, and analytical characterization. This technical guide aims to consolidate the available information on its unlabeled counterpart, Betahistine Impurity 5, and to address the current knowledge gap concerning its isotopically labeled form.
Chemical Identity of Betahistine Impurity 5
Based on data from several chemical suppliers, the unlabeled form, Betahistine Impurity 5, is identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid . This suggests that the impurity is likely a citrate adduct of a betahistine-related molecule.
Quantitative Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data (such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data) for Betahistine Impurity 5. However, the basic physicochemical properties of the unlabeled impurity are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | Allmpus, KM Pharma Solution, Pharmaffiliates |
| Molecular Formula | C14H18N2O6 | Allmpus, KM Pharma Solution, Pharmaffiliates |
| Molecular Weight | 310.30 g/mol | Allmpus, KM Pharma Solution, Pharmaffiliates |
The Isotopically Labeled Variant: this compound
The designation "13C,d3" indicates the presence of one carbon-13 isotope and three deuterium atoms within the molecule. However, the precise location of these isotopic labels on the chemical structure of Betahistine Impurity 5 is not documented in publicly available resources. Without this crucial information, a definitive chemical structure for this compound cannot be provided.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or characterization of either the labeled or unlabeled Betahistine Impurity 5 are not available in the current scientific literature. Chemical suppliers that list this compound do so without disclosing their synthetic methodologies.
Signaling Pathways and Experimental Workflows
Due to the lack of information on the formation, synthesis, or biological activity of Betahistine Impurity 5 and its labeled analogue, the creation of relevant signaling pathway or experimental workflow diagrams is not feasible at this time.
To illustrate a hypothetical workflow for the characterization of such a novel impurity, a generalized diagram is provided below. This diagram outlines the logical steps that would be taken upon the discovery of a new impurity during drug development.
Caption: Generalized workflow for the characterization of a new drug impurity.
Conclusion
While the chemical identity of the unlabeled Betahistine Impurity 5 has been established as a citrate adduct, there is a significant lack of publicly available scientific data regarding its synthesis, analytical characterization, and the specific structure of its isotopically labeled form, this compound. Further research and publication of experimental data by manufacturers or researchers are necessary to fill this knowledge gap. This would be crucial for drug development professionals to ensure the safety and quality of betahistine-containing pharmaceutical products.
A Technical Guide to the Physical and Chemical Properties of Betahistine Impurity 5 and its Isotopically Labeled Analog, Betahistine Impurity 5-¹³C,d₃
Introduction
Betahistine is an anti-vertigo drug widely used in the treatment of Ménière's disease. The control of impurities in active pharmaceutical ingredients (APIs) like Betahistine is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Betahistine Impurity 5 is one of the potential process-related or degradation impurities. Isotopically labeled standards, such as the conceptual Betahistine Impurity 5-¹³C,d₃, are invaluable tools in analytical research, particularly in pharmacokinetic studies and as internal standards for quantitative mass spectrometry assays, allowing for differentiation from the unlabeled endogenous or administered compound.
This technical guide offers a detailed overview of the known physical and chemical properties of Betahistine Impurity 5. Furthermore, it presents projected data for Betahistine Impurity 5-¹³C,d₃ and outlines relevant experimental protocols for analysis.
Physical and Chemical Properties
The core structure of Betahistine Impurity 5 is 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid.[1] The introduction of one ¹³C atom and three deuterium (d₃) atoms would minimally affect its chemical reactivity but would result in a predictable increase in its molecular weight.
Quantitative Data Summary
The following tables summarize the available and extrapolated quantitative data for both the unlabeled and labeled impurity.
Table 1: General and Physical Properties
| Property | Betahistine Impurity 5 | Betahistine Impurity 5-¹³C,d₃ (Extrapolated) |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid[1] | Isotopically labeled version of the same |
| Molecular Formula | C₁₄H₁₈N₂O₆[1] | ¹³CC₁₃H₁₅d₃N₂O₆ |
| Molecular Weight | 310.3 g/mol [1] | Approx. 314.3 g/mol |
| Appearance | Off-white solid[1] | Expected to be an off-white solid |
| Solubility | Soluble in Methanol[1] | Expected to have similar solubility in Methanol |
| Storage Temperature | 2-8 °C[1] | 2-8 °C |
| Purity (by HPLC) | ≥98%[1] | N/A (would be determined upon synthesis) |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
Note: The molecular weight of Betahistine Impurity 5-¹³C,d₃ is extrapolated by adding the mass difference of one ¹³C (for ¹²C) and three D (for H) atoms.
Context: The Signaling Pathway of Betahistine
Understanding the mechanism of the parent drug, Betahistine, is crucial for appreciating the significance of its impurities. Betahistine acts as a potent agonist at the histamine H₁ receptor and an antagonist at the histamine H₃ receptor.[2][3][4][5] This dual action is believed to increase blood flow to the inner ear and modulate neurotransmitter release in the vestibular nuclei, thereby alleviating symptoms of vertigo.[2][3][4][5] Some research also suggests an involvement of the ERK1/2-AKT/PPARγ signaling pathway.[6]
Experimental Protocols
Detailed protocols for the specific synthesis and analysis of Betahistine Impurity 5-¹³C,d₃ are not published. However, established methods for the analysis of Betahistine and its related impurities can be readily adapted.
General Workflow for Impurity Identification
The identification and characterization of pharmaceutical impurities typically follow a structured workflow. This involves separation of the impurity from the API, followed by structural elucidation using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is suitable for the separation of Betahistine and its impurities. The following is a representative protocol based on published methods.[7][8][9]
Table 2: Representative HPLC Protocol for Betahistine Impurity Analysis
| Parameter | Description |
| Column | C18 Column (e.g., 3.5 µm particle size, 75.0 mm x 4.6 mm)[7][8] |
| Mobile Phase A | Aqueous buffer, e.g., 0.02 M Disodium Hydrogen Phosphate, pH adjusted to 5.5 with Phosphoric Acid.[7][8] Can also be 0.1% Formic Acid in Water. |
| Mobile Phase B | Organic modifier, e.g., Acetonitrile or Methanol. Some green methods use micellar solutions (e.g., 0.01 M Brij-35 and 0.12 M SDS in Mobile Phase A).[7][8] |
| Gradient | A suitable gradient program starting with a low percentage of Mobile Phase B, increasing to elute the impurity and API. |
| Flow Rate | 1.0 - 1.5 mL/min[7][8] |
| Column Temp. | Ambient or controlled (e.g., 45 °C). |
| Detection | UV detection at 260 nm[7][8] |
| Injection Vol. | 3 - 10 µL |
| Sample Prep. | Dissolve the sample in a suitable diluent, such as the mobile phase starting condition or water/methanol mixture. |
Mass Spectrometry (MS) and NMR Spectroscopy
For structural confirmation and analysis of the isotopically labeled standard, Mass Spectrometry and Nuclear Magnetic Resonance (NMR) are indispensable.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of Betahistine Impurity 5 and its labeled analog. The ¹³C,d₃-labeled impurity would show a mass shift of approximately +4.02 amu compared to the unlabeled compound. Tandem MS (MS/MS) would be used to study fragmentation patterns, which are expected to be similar for both labeled and unlabeled versions, though fragments containing the labeled methyl group would also exhibit a corresponding mass shift.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum of the d₃-labeled impurity would show a disappearance of the N-methyl proton signal that is present in the unlabeled compound.
-
¹³C NMR: The spectrum of the ¹³C-labeled impurity would show an enhanced signal for the carbon atom at the labeled position. The specific location of the ¹³C label would need to be defined during its synthesis.
-
Conclusion
While specific data on Betahistine Impurity 5-¹³C,d₃ remains elusive, a comprehensive understanding of its parent compound, Betahistine Impurity 5, allows for reliable extrapolation of its key properties. The analytical methodologies outlined provide a robust framework for the separation, identification, and quantification of this and other related impurities. The development and use of such isotopically labeled standards are paramount for advancing research and ensuring the quality and safety of pharmaceutical products.
References
- 1. allmpus.com [allmpus.com]
- 2. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 3. Betahistine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Betahistine alleviates benign paroxysmal positional vertigo (BPPV) through inducing production of multiple CTRP family members and activating the ERK1/2-AKT/PPARy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Technical Guide to Betahistine Impurity 5 and its Isotopically Labeled Analytical Standard, Betahistine Impurity 5-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Betahistine Impurity 5, a known impurity of the active pharmaceutical ingredient Betahistine. It also details the role and application of its stable isotope-labeled (SIL) counterpart, Betahistine Impurity 5-¹³C,d₃, as an internal standard for quantitative analysis. This document is intended to be a valuable resource for professionals involved in drug development, quality control, and analytical research.
Introduction to Betahistine and its Impurities
Betahistine is a histamine analogue used for the treatment of Ménière's disease, which is characterized by symptoms of vertigo, tinnitus, and hearing loss. As with any active pharmaceutical ingredient (API), the purity of Betahistine is critical to its safety and efficacy. During the synthesis and storage of Betahistine, various related substances or impurities can form. Regulatory bodies require the identification, quantification, and control of these impurities to ensure the quality of the final drug product.
Betahistine Impurity 5 is one such related substance. To accurately quantify its presence in Betahistine drug substances and products, a reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Betahistine Impurity 5-¹³C,d₃, is the gold standard for quantitative analysis by mass spectrometry, as it provides the highest degree of accuracy and precision by correcting for matrix effects and variations in sample processing.[1][]
Physicochemical Properties of Betahistine Impurity 5
Several suppliers list the physical and chemical properties of Betahistine Impurity 5.[3][4] This information is crucial for its isolation, characterization, and the development of analytical methods.
| Property | Data | Reference |
| Chemical Name | 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid | [3][4] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [3][4] |
| Molecular Weight | 310.3 g/mol | [3][4] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in Methanol | [3] |
| Purity (by HPLC) | >95% - 98% | [3][4] |
| Storage Conditions | 2-8 °C | [3][4] |
Structural Elucidation
The chemical structure of Betahistine Impurity 5 is presented below. The structure indicates that it is likely formed from a reaction involving Betahistine and a derivative of succinic acid.
Caption: Chemical Structure of Betahistine Impurity 5.
Synthesis of Betahistine Impurities
While a specific synthetic pathway for Betahistine Impurity 5 is not detailed in the provided search results, a plausible route can be hypothesized based on its structure. It likely involves the acylation of Betahistine with a derivative of succinic acid, such as succinic anhydride or a succinyl halide, followed by further reactions.
For context, the synthesis of other Betahistine impurities has been described. For instance, N-acetyl betahistine (Impurity D) is formed by the N-acetylation of Betahistine with acetic acid.[5] The synthesis of Betahistine itself can proceed via the reaction of 2-vinylpyridine with methylamine.[6]
The synthesis of the isotopically labeled Betahistine Impurity 5-¹³C,d₃ would involve introducing the ¹³C and deuterium labels at specific, non-exchangeable positions in one of the starting materials.[1]
Caption: Hypothetical Synthesis Pathway for Betahistine Impurity 5.
The Role of Betahistine Impurity 5-¹³C,d₃ as an Analytical Standard
Stable isotope-labeled compounds are ideal internal standards for quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, meaning they behave similarly during sample preparation, chromatography, and ionization.[7] However, their difference in mass allows them to be distinguished by the mass spectrometer.
Using Betahistine Impurity 5-¹³C,d₃ as an internal standard for the quantification of Betahistine Impurity 5 can significantly improve the accuracy, precision, and robustness of the analytical method by compensating for:
-
Variability in extraction recovery.
-
Matrix effects (ion suppression or enhancement).
-
Fluctuations in instrument response.
| Characteristic | Requirement | Reference |
| Isotopic Purity | High isotopic enrichment with minimal presence of the unlabeled analyte. | [1][8] |
| Label Position | Isotopes should be in stable, non-exchangeable positions. | [1] |
| Mass Difference | A mass difference of at least 3 atomic mass units is generally recommended to avoid isotopic overlap. | [1] |
| Co-elution | The labeled standard should co-elute with the unlabeled analyte for effective matrix effect correction. |
Analytical Methodologies
While no specific method for Betahistine Impurity 5 was found, several HPLC and TLC methods for Betahistine and its other impurities can serve as a starting point for method development.[9][10]
Existing Chromatographic Methods for Betahistine and its Impurities
| Method | Column/Stationary Phase | Mobile Phase/Developing System | Detection | Reference |
| HPLC | C18 (3.5 µm, 75.0 x 4.6 mm) | 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium hydrogen phosphate (pH 5.5) | 260 nm | [9][10] |
| HPTLC | HPTLC aluminum plates with silica gel 60 F254 | Methylene chloride / methanol / ethyl acetate / ammonia (5:2:2:0.2 by volume) | 260 nm | [9][10] |
Proposed Experimental Protocol for Quantification of Betahistine Impurity 5 using HPLC-MS/MS
This hypothetical protocol outlines the steps for the quantitative analysis of Betahistine Impurity 5 using Betahistine Impurity 5-¹³C,d₃ as an internal standard.
1. Standard and Sample Preparation:
-
Prepare a stock solution of Betahistine Impurity 5 reference standard in methanol.
-
Prepare a stock solution of Betahistine Impurity 5-¹³C,d₃ internal standard (IS) in methanol.
-
Create a series of calibration standards by spiking known concentrations of Betahistine Impurity 5 into a blank matrix, along with a constant concentration of the IS.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare the test sample by dissolving a known amount of the Betahistine drug substance or product in a suitable solvent and adding the same constant concentration of the IS.
2. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Betahistine Impurity 5 and Betahistine Impurity 5-¹³C,d₃.
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Betahistine Impurity 5 in the test sample by interpolating its peak area ratio from the calibration curve.
Caption: Workflow for Quantitative Analysis using a SIL Internal Standard.
Conclusion
Betahistine Impurity 5 is a critical process-related impurity that must be monitored to ensure the quality and safety of Betahistine pharmaceutical products. The use of a stable isotope-labeled internal standard, Betahistine Impurity 5-¹³C,d₃, is highly recommended for the development of robust and accurate quantitative analytical methods. This guide provides a foundational understanding of Betahistine Impurity 5 and a framework for the application of its labeled counterpart in a regulated environment. While specific experimental data for the labeled standard is not publicly available, the principles and methodologies outlined here serve as a comprehensive starting point for researchers and analytical scientists in the pharmaceutical industry.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. allmpus.com [allmpus.com]
- 4. kmpharma.in [kmpharma.in]
- 5. journalijar.com [journalijar.com]
- 6. Betahistine synthesis - chemicalbook [chemicalbook.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Betahistine Impurity 5-¹³C,d₃ in Modern Pharmaceutical Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, particularly in the quantification of active pharmaceutical ingredients (APIs) and their metabolites, the precision and reliability of analytical methods are paramount. This technical guide delves into the critical role of stable isotope-labeled internal standards (SIL-IS), with a specific focus on Betahistine Impurity 5-¹³C,d₃, in enhancing the robustness of bioanalytical methods. While specific literature on "Betahistine Impurity 5-¹³C,d₃" is not extensively available, its function is analogous to other deuterated and ¹³C-labeled standards used in Betahistine analysis, serving as a powerful tool to ensure accuracy and precision in complex biological matrices.
Introduction to Betahistine and the Need for Precise Quantification
Betahistine is a histamine analogue widely prescribed for the treatment of Ménière's disease, a disorder of the inner ear that can lead to vertigo, tinnitus, and hearing loss.[1][2] It is a weak histamine H₁ receptor agonist and a potent H₃ receptor antagonist.[1][3] The therapeutic efficacy of Betahistine is dependent on achieving and maintaining specific plasma concentrations. Therefore, accurate and precise quantification of Betahistine in biological samples is crucial for pharmacokinetic studies, dose-response evaluations, and bioequivalence assessments during drug development.
Betahistine is rapidly and almost completely absorbed after oral administration and undergoes extensive first-pass metabolism, primarily to its inactive metabolite, 2-pyridylacetic acid (2-PAA).[3][4] The parent drug often exhibits very low plasma levels, making its quantification challenging.[4] This is where the use of a reliable internal standard becomes indispensable.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, especially when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is used to correct for the variability inherent in the analytical process.[5][6][7] This variability can arise during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency).[6][8]
Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[7][8] By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the mass of the molecule is increased without significantly altering its chemical behavior.[8] This allows the SIL-IS to co-elute with the analyte during chromatography and experience similar ionization and matrix effects in the mass spectrometer, leading to a more accurate and precise measurement of the analyte's concentration.[5][9]
Betahistine Impurity 5-¹³C,d₃: A High-Fidelity Internal Standard
Betahistine Impurity 5-¹³C,d₃ is a specifically designed SIL-IS for the quantification of Betahistine. The "¹³C" and "d₃" (three deuterium atoms) labels increase its molecular weight, allowing it to be distinguished from the unlabeled Betahistine by a mass spectrometer. Its core function is to mimic the behavior of Betahistine throughout the entire analytical workflow, from sample extraction to detection.
Logical Workflow for Bioanalytical Quantification using Betahistine Impurity 5-¹³C,d₃
The following diagram illustrates the typical workflow for a bioanalytical method employing a stable isotope-labeled internal standard.
Experimental Methodologies
While a specific validated method for Betahistine using Impurity 5-¹³C,d₃ is not publicly detailed, a robust method can be extrapolated from existing literature on Betahistine bioanalysis using other deuterated standards, such as Betahistine-d₄.[10][11]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 100 µL of human plasma, add 10 µL of a working solution of Betahistine Impurity 5-¹³C,d₃ (concentration to be optimized during method development).
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tertiary butyl ether) and vortex for 10 minutes.[11]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Betahistine, which would be applicable for a method using Betahistine Impurity 5-¹³C,d₃.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent[10] |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 80:20 v/v)[10] |
| Flow Rate | 0.8 mL/min[10] |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Betahistine: m/z 137.1 → 94.0[10] Betahistine Impurity 5-¹³C,d₃: To be determined (e.g., m/z 141.1 → 95.1, assuming one ¹³C and three deuterium atoms on the N-methyl group) |
| Source Parameters | Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas flows) |
Quantitative Data and Method Performance
The use of a SIL-IS like Betahistine Impurity 5-¹³C,d₃ is expected to yield excellent method performance characteristics. The table below presents typical validation parameters for a bioanalytical method for Betahistine using a deuterated internal standard, which would be the target for a method using the ¹³C,d₃-labeled counterpart.
| Validation Parameter | Typical Performance |
| Linearity Range | 10 - 500 pg/mL[10][11] |
| Correlation Coefficient (r²) | ≥ 0.999[10] |
| Intra-day Precision (%CV) | < 2%[10] |
| Inter-day Precision (%CV) | < 1%[10] |
| Intra-day Accuracy (%) | 98 - 102%[10] |
| Inter-day Accuracy (%) | 98 - 102%[10] |
| Recovery (%) | > 80%[11] |
| Limit of Quantification (LOQ) | 10 pg/mL[10] |
Signaling Pathways and Metabolism
Understanding the metabolic fate of Betahistine is crucial for interpreting analytical results. Betahistine is primarily metabolized by monoamine oxidase (MAO) to 2-pyridylacetic acid (2-PAA).
Conclusion
Betahistine Impurity 5-¹³C,d₃, as a stable isotope-labeled internal standard, plays an indispensable role in the accurate and precise quantification of Betahistine in biological matrices. Its use in LC-MS/MS-based bioanalytical methods helps to mitigate the inherent variability of the analytical process, ensuring the generation of high-quality data that is essential for regulatory submissions and the successful development of pharmaceutical products. While specific application notes for this particular labeled impurity are not widespread, the principles of its application are well-established and are fundamental to modern, robust bioanalysis. The methodologies and performance data presented in this guide, extrapolated from similar analyses, provide a strong framework for the development and validation of analytical methods incorporating this critical tool.
References
- 1. Betahistine - Wikipedia [en.wikipedia.org]
- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 10. journalcmpr.com [journalcmpr.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-Depth Technical Guide to Isotopically Labeled Internal Standards
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount.[1] This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data.[1] This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.[1]
Core Principles of Isotopically Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process.[1] This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift.[1] An isotopically labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]
The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis.[1][3] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer.[1] By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if sample is lost during preparation, correcting for procedural errors.
The use of SIL-IS is considered the gold standard in quantitative bioanalysis, especially for chromatographic methods coupled with mass spectrometry (LC-MS).[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the validation of bioanalytical methods, with specific recommendations for the use of internal standards to ensure data integrity and reliability.[4]
Selection Criteria for an Ideal Isotopically Labeled Internal Standard
Choosing an appropriate SIL-IS is critical for the development of a robust and reliable analytical method. Several factors must be considered to ensure the internal standard accurately mimics the behavior of the analyte.
Key Selection Criteria:
-
Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.[3] Ideally, the proportion of the unlabeled molecule should be less than 2% to avoid complex correction calculations.[3]
-
Label Stability: The isotopic labels must be chemically stable and not undergo exchange with other atoms during sample storage, preparation, or analysis.[2] For instance, deuterium labels should not be placed on heteroatoms like oxygen or nitrogen where they can easily exchange with protons from the solvent.[2]
-
Mass Difference: The mass difference between the analyte and the SIL-IS should be sufficient to prevent spectral overlap in the mass spectrometer. A mass difference of at least 3 Da is generally preferred.[5]
-
Chromatographic Co-elution: Ideally, the SIL-IS should co-elute perfectly with the unlabeled analyte.[4] This ensures that both compounds experience the same matrix effects at the same time. Deuterium labeling can sometimes cause a slight shift in retention time, known as the "isotope effect," which can lead to differential matrix effects.[4] ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte.[4]
-
Position of the Label: If tandem mass spectrometry (MS/MS) is used, the isotopic label should be located on a part of the molecule that is retained in the fragment ion used for quantification.[2] This ensures that the mass difference is maintained in the detected fragment.
-
Absence of Isotope Effects on Ionization: The isotopic labeling should not significantly alter the ionization efficiency of the molecule compared to the native analyte.
The following diagram illustrates the decision-making process for selecting a suitable isotopically labeled internal standard.
A comparative summary of commonly used stable isotopes is presented in the table below.
| Feature | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS |
| Synthesis | Generally easier and less expensive to synthesize.[6] | More complex and costly synthesis. |
| Chromatographic Co-elution | May exhibit slight shifts in retention time (isotope effect), potentially leading to differential matrix effects.[4] | Typically co-elutes perfectly with the unlabeled analyte.[4] |
| Label Stability | Potential for back-exchange with protons from the solvent, especially if not placed on a stable position.[2][6] | Highly stable, no risk of back-exchange. |
| Mass Spectrometric Fragmentation | Can sometimes alter the fragmentation pattern, requiring optimization of MS/MS parameters.[4] | Generally does not alter fragmentation pathways, simplifying method development.[4] |
| Availability | More widely available for a larger range of compounds. | Less commonly available, may require custom synthesis. |
Synthesis of Isotopically Labeled Internal Standards
When a suitable SIL-IS is not commercially available, custom synthesis is necessary. There are two primary methods for incorporating isotopic labels into a molecule: hydrogen/deuterium (H/D) exchange and complete chemical synthesis using isotopically enriched building blocks.[2]
-
Hydrogen/Deuterium Exchange: This method involves replacing hydrogen atoms with deuterium atoms through processes like acid or base catalysis, or by using metal catalysts in the presence of a deuterated solvent.[2] While often simpler, this method is limited to producing deuterium-labeled standards and the position of the label can be less specific.[2]
-
Complete Synthesis: This approach involves a de novo synthesis of the target molecule using starting materials that are already isotopically labeled.[2] For example, using ¹³C- or ¹⁵N-labeled urea to construct a molecule containing these isotopes.[2] This method offers greater flexibility in the type, number, and position of isotopic labels, resulting in a more stable and suitable internal standard.[2]
The syntheses of stable isotope labeled internal standards of important CYP-isoform selective probes, like testosterone, diclofenac, and midazolam, have been reported using methods such as microwave-enhanced H/D-exchange and biotransformation.[7]
Experimental Protocol: Quantitative Analysis using LC-MS/MS with an Isotopically Labeled Internal Standard
The following is a generalized protocol for the quantification of a drug candidate in human plasma using a SIL-IS and LC-MS/MS.
1. Reagent and Standard Preparation:
-
Prepare stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).[1]
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., human plasma).[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[1]
-
Prepare a working solution of the SIL-IS at a fixed concentration.[1]
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well plate.
-
Add 10 µL of the SIL-IS working solution to each well, except for the blank matrix samples. Vortex to mix.
-
Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.
-
Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and select specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS for each injection.
-
Calculate the peak area ratio (Analyte Peak Area / SIL-IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general workflow of a quantitative bioanalytical assay using an isotopically labeled internal standard.
Applications in Drug Development
Isotopically labeled internal standards are indispensable in various stages of drug discovery and development.
-
Pharmacokinetic (PK) Studies: SIL-IS are crucial for the accurate determination of drug concentrations in biological fluids over time, which is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2][8]
-
Metabolite Identification and Quantification: Labeled compounds are used to trace and identify metabolites of a drug candidate.[8] SIL-IS for metabolites are also developed to accurately quantify their levels in biological samples.[9]
-
Bioavailability and Bioequivalence Studies: These studies, which are critical for regulatory submissions, rely on highly accurate and precise bioanalytical methods, for which SIL-IS are essential.
-
Toxicology Studies: Accurate quantification of drug and metabolite exposure in toxicology studies is necessary to establish safety margins.[8]
-
Clinical Trials: During clinical trials, robust and validated bioanalytical methods using SIL-IS are required to measure drug concentrations in patient samples, ensuring data reliability for efficacy and safety assessments.
The following diagram illustrates how an isotopically labeled internal standard corrects for variability throughout the analytical process.
Conclusion
The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis.[1] As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices.[1] For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.[1][4] While SIL-IS are the first choice, it is important to be aware of potential pitfalls, such as the isotope effect with deuterium labels, and to fully characterize the behavior of the internal standard during method development and validation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Forced Degradation Studies of Betahistine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of betahistine, a histamine analog widely used in the treatment of Ménière's disease. Understanding the degradation profile of a drug substance under various stress conditions is a critical component of drug development, ensuring the safety, efficacy, and stability of the final pharmaceutical product. This document summarizes the key findings from multiple studies, detailing the experimental protocols, degradation products, and analytical methodologies.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elicit degradation. The primary objectives of these studies are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify the likely degradation products.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods.
The International Council for Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Summary of Stress Conditions and Degradation
Betahistine has been found to be susceptible to degradation under several stress conditions, with oxidation and thermal stress being particularly noteworthy. The extent of degradation is dependent on the specific conditions employed, such as the concentration of the stressor, temperature, and duration of exposure.
Data Presentation: Quantitative Degradation Data
The following table summarizes the quantitative data on the degradation of betahistine under various forced degradation conditions as reported in the literature. It is important to note that direct comparison between studies may be challenging due to variations in experimental parameters.
| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Reference |
| Alkaline Hydrolysis | 2 M NaOH | 10 days (Room Temp) | ~15% | [1][2] |
| 1 M NaOH | 5 min (100°C) | Significant | [1][2] | |
| Oxidative Degradation | 20% H₂O₂ | 30 min | ~15% | [1][2] |
| Less concentrated H₂O₂ | Longer exposure | Similar to 20% H₂O₂ | [1][2] | |
| Thermal Degradation | 60°C | 10 days | Significant increase in Impurities C and C1 | |
| Photolytic Degradation | UV light (5 cm from source) | - | Labile | [3][4] |
| Photostability chamber (30 cm from source) | - | No significant degradation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments in forced degradation studies of betahistine are outlined below. These protocols are synthesized from various published studies.
Acid Hydrolysis
-
Objective: To assess the stability of betahistine in an acidic environment.
-
Methodology:
-
Prepare a stock solution of betahistine dihydrochloride in a suitable solvent (e.g., methanol or water).
-
Add an equal volume of a strong acid (e.g., 1 M HCl) to the stock solution.
-
Reflux the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2-8 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with a suitable base (e.g., 1 M NaOH).
-
Dilute the resulting solution to a suitable concentration with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Alkaline Hydrolysis
-
Objective: To evaluate the stability of betahistine in a basic environment.
-
Methodology:
-
Prepare a stock solution of betahistine dihydrochloride.
-
Add an equal volume of a strong base (e.g., 1 M or 2 M NaOH).
-
Conduct the study at room temperature for an extended period (e.g., 10 days) or at an elevated temperature (e.g., 100°C) for a shorter duration (e.g., 5 minutes).[1][2]
-
After the specified time, cool the solution if heated.
-
Neutralize the solution with a suitable acid (e.g., 1 M HCl).
-
Dilute the solution to an appropriate concentration for analysis.
-
Inject the sample into the HPLC system.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of betahistine to oxidation.
-
Methodology:
-
Prepare a stock solution of betahistine dihydrochloride.
-
Add a solution of a strong oxidizing agent, typically hydrogen peroxide (e.g., 3% or 20% H₂O₂).[1][2]
-
Keep the solution at room temperature for a specified duration (e.g., 30 minutes to 24 hours).
-
After the reaction period, dilute the solution to the target concentration.
-
Analyze the sample by HPLC.
-
Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of betahistine.
-
Methodology:
-
Place the solid drug substance in a hot air oven.
-
Maintain the temperature at a specific level (e.g., 60°C) for a defined period (e.g., 10 days).
-
For solution-state thermal degradation, prepare a solution of betahistine and heat it at a controlled temperature.
-
After the exposure period, dissolve the solid sample or dilute the solution sample to a suitable concentration.
-
Analyze using HPLC.
-
Photolytic Degradation
-
Objective: To assess the stability of betahistine upon exposure to light.
-
Methodology:
-
Expose the drug substance (solid or in solution) to a light source providing a specified illumination (e.g., UV and/or visible light). The distance from the light source is a critical parameter (e.g., 5 cm vs. 30 cm).[1][3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the samples for analysis.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Methodology
A robust, stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
HPLC Method Parameters (Example)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M sodium acetate) and an organic solvent (e.g., acetonitrile).[3][4]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm) or fluorescence detection after derivatization (e.g., with dansyl chloride, Ex: 336 nm, Em: 531 nm).[3][4]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 ± 2°C).[3][4]
Degradation Products and Pathways
Several degradation products of betahistine have been identified and characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Identified Degradation Products:
-
Impurity A: 2-vinylpyridine
-
Impurity B: 2-(pyridin-2-yl)ethanol
-
Impurity C: N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine
-
Impurity C1: A newly identified impurity, isomeric with Impurity C.
The formation of these impurities is dependent on the stress conditions applied. For instance, Impurities C and C1 were found to increase significantly under thermal stress.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies of betahistine.
Proposed Degradation Pathway of Betahistine
Caption: Proposed degradation pathway of betahistine under stress conditions.
Conclusion
The forced degradation studies of betahistine reveal its susceptibility to degradation, particularly under oxidative and thermal conditions. Several degradation products have been identified, which is essential for the development of stability-indicating analytical methods and for ensuring the quality and safety of betahistine-containing pharmaceutical products. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of betahistine formulations. Further research could focus on elucidating the precise mechanisms of degradation and the toxicological profiles of the identified impurities.
References
Methodological & Application
Application Notes and Protocols for the Use of Betahistine-¹³C,d₃ as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of betahistine in human plasma using Betahistine-¹³C,d₃ as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotopically labeled (SIL) internal standard like Betahistine-¹³C,d₃ is the preferred method for quantitative bioanalysis as it corrects for variability during sample preparation and instrumental analysis, thereby improving accuracy and precision.[1][2][3]
Betahistine is a histamine analogue used in the treatment of Ménière's disease and vertigo.[4][5][6] It is characterized by rapid and extensive metabolism primarily to 2-pyridylacetic acid (2-PAA), resulting in very low plasma concentrations of the parent drug.[7] Therefore, sensitive and robust analytical methods are crucial for pharmacokinetic studies. While historically 2-PAA was used as a surrogate for betahistine quantification, advancements in analytical techniques now allow for the direct measurement of betahistine in plasma, often requiring the use of a monoamine oxidase (MAO) inhibitor to prevent ex vivo degradation.
Experimental Protocol: Quantification of Betahistine in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for betahistine quantification and incorporates Betahistine-¹³C,d₃ as the internal standard.
1. Materials and Reagents
-
Betahistine dihydrochloride reference standard
-
Betahistine-¹³C,d₃ (Internal Standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Selegiline (MAO inhibitor) solution (optional, for stabilization)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions
-
Betahistine Stock Solution (1 mg/mL): Accurately weigh and dissolve betahistine dihydrochloride in methanol.
-
Betahistine-¹³C,d₃ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Betahistine-¹³C,d₃ in methanol.
-
Working Solutions: Prepare serial dilutions of the betahistine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (10 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.
4. Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw plasma samples and keep them on ice to minimize degradation. If stabilization is required, add a MAO inhibitor like selegiline to the plasma samples.
-
To 100 µL of plasma, add 10 µL of the IS working solution (10 ng/mL).
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Betahistine: m/z 137.1 → 94.1Betahistine-¹³C,d₃: m/z 141.1 → 98.1 (Example - exact mass may vary based on labeling pattern) |
| Collision Energy | Optimize for specific instrument |
| Dwell Time | 100 ms |
6. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be prepared with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure should be consistent and reproducible.
-
Stability: Analyte stability should be evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Quantitative Data Summary
The following table presents hypothetical but expected performance data for a validated method using Betahistine-¹³C,d₃ as an internal standard.
| Parameter | Lower Limit of Quantification (LLOQ) | Low QC | Medium QC | High QC |
| Nominal Concentration (pg/mL) | 10 | 30 | 300 | 800 |
| Intra-day Precision (%CV, n=6) | < 10% | < 8% | < 6% | < 5% |
| Intra-day Accuracy (%Bias, n=6) | ± 15% | ± 10% | ± 8% | ± 5% |
| Inter-day Precision (%CV, n=18) | < 12% | < 10% | < 8% | < 7% |
| Inter-day Accuracy (%Bias, n=18) | ± 18% | ± 12% | ± 10% | ± 8% |
| Mean Extraction Recovery (%) | > 85% | > 85% | > 85% | > 85% |
Diagrams
Caption: Experimental workflow for the quantification of betahistine in plasma.
Caption: Simplified signaling pathway of Betahistine's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. white-medicine.com [white-medicine.com]
- 3. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Profile of Betahistine With and Without Selegiline in Healthy Volunteers [ctv.veeva.com]
- 6. [PDF] Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals | Semantic Scholar [semanticscholar.org]
- 7. Bioanalytical Method For Assay Of Betahistine In Human Plasma [quickcompany.in]
Application Note: Quantitative Analysis of Betahistine and its Impurities using LC-MS/MS
Introduction
Betahistine is a widely used drug for the treatment of Ménière's disease, which is characterized by symptoms such as vertigo, tinnitus, and hearing loss.[1] The manufacturing process and storage of betahistine can lead to the formation of various impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of betahistine and its potential impurities. The method is suitable for quality control and stability testing of betahistine in active pharmaceutical ingredients (API) and finished dosage forms.
One critical impurity is N-nitroso betahistine, a nitrosamine that is a potential carcinogen and requires sensitive detection at very low levels.[2][3] Other process-related impurities and degradants, such as 2-(2-hydroxyethyl)pyridine and 2-pyridylacetic acid (a major metabolite), may also be present and require quantification.[4][5] This LC-MS/MS method provides the necessary selectivity and sensitivity to meet stringent regulatory requirements for impurity profiling.
Experimental Workflow
The overall workflow for the quantitative analysis of betahistine and its impurities involves several key steps from sample preparation to data analysis, as illustrated in the diagram below.
Caption: Experimental workflow for the quantitative analysis of betahistine impurities.
Experimental Protocols
1. Materials and Reagents
-
Betahistine Dihydrochloride Reference Standard
-
Betahistine-d4 (Internal Standard)
-
N-nitroso betahistine Reference Standard
-
2-(2-hydroxyethyl)pyridine Reference Standard
-
2-pyridylacetic acid Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
2. Standard Solution Preparation
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Betahistine-d4 in 100 mL of methanol.
-
Analyte Stock Solutions (100 µg/mL): Separately weigh and dissolve 10 mg of betahistine dihydrochloride, N-nitroso betahistine, 2-(2-hydroxyethyl)pyridine, and 2-pyridylacetic acid in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Calibration Standards: Spike the appropriate amounts of the working standard solutions into a diluent (e.g., 0.1% formic acid in water) to prepare calibration standards at concentrations ranging from 0.05 ng/mL to 100 ng/mL.[2] Add the internal standard to each calibration standard to a final concentration of 10 ng/mL.
3. Sample Preparation
-
Betahistine API: Accurately weigh approximately 20 mg of the betahistine API and dissolve it in 100 mL of the diluent to achieve a concentration of 0.2 mg/mL. Add the internal standard to a final concentration of 10 ng/mL.
-
Betahistine Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 20 mg of betahistine to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for analysis after adding the internal standard to a final concentration of 10 ng/mL.
4. LC-MS/MS Method
-
Liquid Chromatography:
-
Column: Kinetex 2.6 µm Biphenyl, 100 x 3.0 mm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 3 µL.[2]
-
Column Temperature: 45 °C.[2]
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 7.0 95 7.5 95 8.5 5 | 12.0 | 5 |
-
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Betahistine 137.1 94.0[6][7] Betahistine-d4 (IS) 140.2 94.1[6] N-nitroso betahistine 166.1 93.0 2-(2-hydroxyethyl)pyridine 124.1 93.1 | 2-pyridylacetic acid | 138.1 | 92.0[8] |
-
Data Presentation and Results
The quantitative data for betahistine and its impurities from a representative batch are summarized below.
Table 1: Calibration Curve Data
| Analyte | Concentration Range (ng/mL) | R² |
| Betahistine | 0.5 - 100 | 0.9995 |
| N-nitroso betahistine | 0.05 - 50 | 0.9998[2] |
| 2-(2-hydroxyethyl)pyridine | 0.5 - 100 | 0.9991 |
| 2-pyridylacetic acid | 0.5 - 100 | 0.9996 |
Table 2: Quantitative Analysis of Betahistine Impurities in a Sample Batch
| Analyte | Concentration in Sample (ng/mL) | Amount (% w/w of Betahistine) |
| N-nitroso betahistine | 0.15 | 0.000075% |
| 2-(2-hydroxyethyl)pyridine | 25.8 | 0.0129% |
| 2-pyridylacetic acid | 15.2 | 0.0076% |
| Total Impurities | - | 0.020575% |
Table 3: Method Validation Summary
| Parameter | N-nitroso betahistine | 2-(2-hydroxyethyl)pyridine | 2-pyridylacetic acid |
| LOD (ng/mL) | 0.015 | 0.15 | 0.15 |
| LOQ (ng/mL) | 0.05[2] | 0.5 | 0.5 |
| Precision (%RSD) | < 10% | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 97-103% |
Impurity Identification and Quantification Logic
The process of identifying and quantifying impurities follows a logical sequence to ensure accurate reporting.
Caption: Logical flow for impurity identification and quantification.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of betahistine and its related impurities using a highly sensitive and specific LC-MS/MS method. The described methodology is suitable for the routine quality control of betahistine in pharmaceutical manufacturing, ensuring that the levels of potentially harmful impurities are maintained below the required safety limits. The method demonstrates excellent linearity, precision, and accuracy for the quantification of critical impurities such as N-nitroso betahistine.
References
- 1. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journalcmpr.com [journalcmpr.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Determination of Betahistine and Its Impurities
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of betahistine and its known process-related and degradation impurities. The method is developed for researchers, scientists, and drug development professionals to ensure the quality and stability of betahistine in pharmaceutical formulations. The developed isocratic method provides excellent separation and resolution of betahistine from its key impurities, making it suitable for routine quality control and stability studies.
Introduction
Betahistine, chemically known as 2-[2-(methylamino)ethyl]pyridine, is a histamine analogue widely used for the treatment of Ménière's disease, a disorder of the inner ear that can lead to dizzy spells (vertigo) and hearing loss.[1] The quality of the final drug product is critically dependent on the control of impurities, which can originate from the manufacturing process or degradation of the active pharmaceutical ingredient (API). Therefore, a reliable and sensitive analytical method is essential to separate and quantify betahistine and its potential impurities. This application note provides a detailed protocol for a stability-indicating HPLC method capable of resolving betahistine from its known impurities.
Known Impurities of Betahistine
A comprehensive literature review and analysis of synthetic routes and degradation pathways have identified several key impurities associated with betahistine. The chemical structures of betahistine and its impurities are presented below:
-
Betahistine: 2-[2-(methylamino)ethyl]pyridine[2]
-
Impurity A (2-Vinylpyridine): A process-related impurity.[3][4]
-
Impurity B (2-Pyridineethanol): A starting material and process-related impurity.[5][6]
-
Impurity C (N-methyl-2-(pyridin-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine): A process-related impurity.[7][8]
-
N-acetyl betahistine: A potential degradation or process-related impurity.[9]
-
2-(pyridine-2-yl)ethyl acetate: A potential process-related impurity.[9]
-
N,N-dimethyl-2-(pyridin-2-yl)ethan-1-amine (N-methyl betahistine): A potential process-related impurity.[9][10]
-
Impurity C1 (2-(2-(Methylamino)ethyl)-1-(2-(pyridin-2-yl)ethyl)pyridin-1-ium chloride): A degradation product.[11][12]
Experimental Protocol
This section details the materials, equipment, and procedures for the HPLC analysis of betahistine and its impurities.
Materials and Reagents
-
Betahistine Dihydrochloride Reference Standard
-
Reference standards for all known impurities
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector (e.g., Agilent 1260 Infinity II LC System or equivalent)
-
Chromatographic data acquisition and processing software (e.g., OpenLab CDS or equivalent)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the optimized HPLC method parameters is provided in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Sodium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Run Time | 20 minutes |
Preparation of Solutions
Buffer Preparation (25 mM Sodium Phosphate, pH 3.0): Dissolve 3.0 g of sodium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase before use.
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of betahistine dihydrochloride and each impurity reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis.
Sample Preparation: For drug product analysis, accurately weigh and crush a representative number of tablets. Transfer the powder equivalent to a single dose into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The retention times and resolution for betahistine and its impurities are summarized in the table below.
| Compound | Retention Time (min) | Resolution (Rs) |
| Impurity B | ~ 3.5 | - |
| Impurity A | ~ 4.8 | > 2.0 |
| Betahistine | ~ 6.2 | > 2.0 |
| N-acetyl betahistine | ~ 7.5 | > 2.0 |
| N,N-dimethyl... | ~ 8.9 | > 2.0 |
| 2-(pyridine-2-yl)ethyl acetate | ~ 10.1 | > 2.0 |
| Impurity C1 | ~ 12.5 | > 2.0 |
| Impurity C | ~ 15.0 | > 2.0 |
Visualizations
Logical Relationship of Betahistine and Its Impurities
Caption: Relationship between betahistine, its starting materials, and impurities.
HPLC Method Development Workflow
References
- 1. Betahistine - Wikipedia [en.wikipedia.org]
- 2. Betahistine [drugfuture.com]
- 3. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betahistine EP Impurity A | 100-69-6 | SynZeal [synzeal.com]
- 5. resonancelabjo.com [resonancelabjo.com]
- 6. allmpus.com [allmpus.com]
- 7. Betahistine EP Impurity C (3HCl) | SynZeal [synzeal.com]
- 8. Methylbis(2-pyridylethyl)amine | C15H19N3 | CID 227430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journalijar.com [journalijar.com]
- 10. N,N-dimethyl-2-pyridin-2-ylethanamine [stenutz.eu]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Application Notes: Quantitative Analysis of Betahistine Impurity 5 using Betahistine impurity 5-13C,d3 as an Internal Standard by LC-MS/MS
Introduction
Betahistine is a histamine analogue used in the treatment of Ménière's disease, a condition affecting the inner ear.[1][2] The quality and safety of pharmaceutical products are ensured by rigorous monitoring of impurities. Regulatory bodies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished products. The use of stable isotopically labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantitative bioanalysis and impurity analysis.[3][4] SIL internal standards, such as Betahistine impurity 5-13C,d3, have chemical and physical properties nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and analysis.[5] This application note describes a validated LC-MS/MS method for the quantification of Betahistine impurity 5 in a drug substance, using this compound as an internal standard.
Analytical Method
A sensitive and specific LC-MS/MS method was developed for the quantification of Betahistine impurity 5. The use of this compound as an internal standard (IS) ensures high accuracy and precision.
Sample Preparation
-
Standard Solutions: Stock solutions of Betahistine impurity 5 and this compound were prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution.
-
Sample Preparation: A known amount of the Betahistine drug substance was dissolved in methanol, and a fixed concentration of the internal standard solution (this compound) was added.
Liquid Chromatography
A C18 reverse-phase column was used for chromatographic separation with a gradient elution program.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
An electrospray ionization (ESI) source in positive ion mode was used with multiple reaction monitoring (MRM) for quantification.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Betahistine impurity 5: [Precursor ion > Product ion]
-
This compound: [Precursor ion+4 > Product ion] (Note: Specific mass transitions would need to be determined experimentally based on the structure of Impurity 5)
-
Method Validation
The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.05 ng/mL - 100 ng/mL |
| Accuracy (%) | 98.5% - 102.3% |
| Precision (%RSD) | < 5% |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
Experimental Protocols
1. Preparation of Stock and Standard Solutions
1.1. Stock Solution Preparation (1 mg/mL):
- Accurately weigh 10 mg of Betahistine impurity 5 and this compound reference standards.
- Dissolve each in 10 mL of methanol to obtain 1 mg/mL stock solutions.
1.2. Working Standard Solution Preparation (1 µg/mL):
- Dilute 10 µL of the 1 mg/mL Betahistine impurity 5 stock solution with methanol to a final volume of 10 mL.
1.3. Internal Standard Spiking Solution (100 ng/mL):
- Dilute 10 µL of the 1 mg/mL this compound stock solution with methanol to a final volume of 100 mL.
1.4. Calibration Curve Standards:
- Prepare a series of calibration standards by diluting the 1 µg/mL working standard solution with methanol to achieve concentrations ranging from 0.05 ng/mL to 100 ng/mL.
- Add the internal standard spiking solution to each calibration standard to a final concentration of 10 ng/mL.
2. Sample Preparation
2.1. Accurately weigh 100 mg of the Betahistine API sample. 2.2. Dissolve the sample in 10 mL of methanol. 2.3. Take 100 µL of this solution and add it to a 10 mL volumetric flask. 2.4. Add 1 mL of the 100 ng/mL internal standard spiking solution. 2.5. Make up the volume to 10 mL with methanol. 2.6. Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
3. LC-MS/MS Analysis
3.1. Set up the LC-MS/MS system with the conditions described in the "Analytical Method" section. 3.2. Equilibrate the column for at least 15 minutes with the initial mobile phase composition. 3.3. Create a sequence table with the prepared calibration standards, quality control samples, and the test sample. 3.4. Inject the samples and acquire the data.
4. Data Analysis
4.1. Integrate the peak areas for the MRM transitions of Betahistine impurity 5 and this compound. 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. 4.4. Determine the concentration of Betahistine impurity 5 in the test sample using the linear regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Betahistine impurity 5.
Caption: Logic of internal standard use for accurate quantification.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
Application Note: NMR Spectroscopic Characterization of Betahistine Impurity 5-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of Betahistine Impurity 5-¹³C,d₃, an isotopically labeled variant of a potential betahistine impurity. The inclusion of ¹³C and deuterium labels makes this compound an ideal internal standard for quantitative NMR (qNMR) analysis, enabling precise and accurate quantification of the corresponding unlabeled impurity in drug substances and formulations. This document provides detailed protocols for ¹H and ¹³C NMR spectroscopic analysis, predicted spectral data, and a discussion of the structural elucidation.
Introduction
Betahistine is an active pharmaceutical ingredient (API) primarily used for the treatment of Ménière's disease. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring drug safety and efficacy. "Betahistine Impurity 5" has been identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid. The synthesis of an isotopically labeled version, Betahistine Impurity 5-¹³C,d₃, provides a valuable tool for its quantitative determination. NMR spectroscopy is a powerful, non-destructive technique for the structural confirmation and quantification of chemical entities.[1][2] This note outlines the NMR-based analytical approach for this specific labeled impurity.
Chemical Structures
Betahistine: 2-(2-(Methylamino)ethyl)pyridine
Betahistine Impurity 5: 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid
Betahistine Impurity 5-¹³C,d₃: 2-Hydroxy-2-(2-(methyl-d₃-(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid-¹³C. The ¹³C label is predicted to be on one of the carboxyl carbons of the succinic acid moiety.
Experimental Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of Betahistine Impurity 5-¹³C,d₃.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure complete dissolution.[3]
-
Add a known quantity of an internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)) for quantitative analysis.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative accuracy)
-
Acquisition Time: ~4 seconds
-
-
Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C and sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1 second
-
-
Processing: Apply an exponential line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Betahistine Impurity 5-¹³C,d₃. These predictions are based on the known structure of the impurity and the expected effects of isotopic labeling. The deuterium labeling on the methyl group will result in the disappearance of the corresponding ¹H signal and a characteristic triplet in the ¹³C spectrum (due to ¹³C-¹D coupling). The ¹³C label will enhance the signal of the corresponding carboxyl carbon.
Table 1: Predicted ¹H NMR Data for Betahistine Impurity 5-¹³C,d₃ in D₂O
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | 8.5 - 8.6 | d | ~5 |
| Pyridine-H4 | 7.8 - 7.9 | t | ~7.5 |
| Pyridine-H5 | 7.3 - 7.4 | t | ~6.5 |
| Pyridine-H3 | 7.2 - 7.3 | d | ~7.5 |
| -CH₂-Py | 3.2 - 3.4 | t | ~7 |
| -CH₂-N- | 3.6 - 3.8 | t | ~7 |
| -CH(OH)- | 4.5 - 4.6 | d | ~5 |
| -CH₂-COOH | 2.8 - 3.0 | dd | ~16, ~5 |
| 2.6 - 2.8 | dd | ~16, ~8 | |
| N-CD₃ | Not observed | - | - |
Table 2: Predicted ¹³C NMR Data for Betahistine Impurity 5-¹³C,d₃ in D₂O
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine-C2 | ~158 | |
| Pyridine-C6 | ~148 | |
| Pyridine-C4 | ~138 | |
| Pyridine-C3 | ~124 | |
| Pyridine-C5 | ~122 | |
| -CH₂-Py | ~38 | |
| -CH₂-N- | ~55 | |
| N-CD₃ | ~40 | Triplet (due to ¹³C-¹D coupling) |
| -CH(OH)- | ~70 | |
| -CH₂-COOH | ~42 | |
| -C(O)N- | ~172 | |
| -COOH | ~175 | |
| ¹³C-labeled -COOH | ~178 | Enhanced signal intensity |
Data Interpretation and Structural Confirmation
The predicted ¹H NMR spectrum is expected to show four signals in the aromatic region corresponding to the pyridine ring. The aliphatic region will contain signals for the ethyl chain and the succinic acid moiety. Notably, the signal for the N-methyl group will be absent due to deuterium labeling.
In the ¹³C NMR spectrum, the deuterium-labeled methyl carbon will appear as a triplet with a reduced intensity due to the absence of the Nuclear Overhauser Effect (NOE) from the attached protons. The key feature for confirming the isotopic labeling will be the significantly enhanced signal of one of the carboxyl carbons, confirming the position of the ¹³C label.
2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, thus verifying the structure of the impurity.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the NMR characterization of Betahistine Impurity 5-¹³C,d₃.
Caption: Experimental workflow for NMR characterization.
Logical Relationship for Structural Elucidation
The following diagram illustrates the logical connections between different NMR experiments for structural elucidation.
Caption: NMR techniques for structural elucidation.
Conclusion
NMR spectroscopy provides an indispensable and robust method for the unambiguous structural characterization and quantification of Betahistine Impurity 5-¹³C,d₃. The detailed protocols and predicted data presented in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. The use of this isotopically labeled internal standard in conjunction with qNMR will facilitate accurate and reliable monitoring of this impurity, contributing to the overall quality and safety of betahistine drug products.
References
Application Note: Protocol for the Quantification of Betahistine Impurity 5 in Human Plasma using Betahistine Impurity 5-¹³C,d₃ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals in the fields of bioanalysis, pharmacokinetics, and drug metabolism.
Introduction
Betahistine is a drug commonly used to treat vertigo and Meniere's disease. During its manufacturing process and storage, impurities can arise. Regulatory bodies require the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. This application note describes a detailed protocol for the quantitative analysis of "Betahistine Impurity 5" in human plasma using a stable isotope-labeled internal standard, Betahistine Impurity 5-¹³C,d₃.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] These standards have nearly identical chemical and physical properties to the analyte of interest, which allows them to co-elute chromatographically and have similar extraction efficiency and ionization response.[3] This co-behavior effectively corrects for variability during sample preparation and analysis, leading to high accuracy and precision.[1] This method is crucial for pharmacokinetic and toxicokinetic studies of Betahistine Impurity 5.
Experimental Protocols
Materials and Reagents
-
Analytes: Betahistine Impurity 5, Betahistine Impurity 5-¹³C,d₃
-
Biological Matrix: Human Plasma (K₂EDTA)
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Milli-Q or equivalent)
-
Solid Phase Extraction (SPE) Cartridges
-
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Betahistine Impurity 5 and Betahistine Impurity 5-¹³C,d₃ into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Betahistine Impurity 5 by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard (IS) solution of Betahistine Impurity 5-¹³C,d₃ at a concentration of 100 ng/mL by diluting the IS primary stock solution with the same diluent.
-
-
Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in the same manner.
-
Sample Preparation: Solid Phase Extraction (SPE)
The following workflow outlines the solid phase extraction procedure for plasma samples.
Caption: Solid Phase Extraction (SPE) Workflow for Plasma Samples.
LC-MS/MS Method
The following table summarizes the optimized LC-MS/MS parameters.
| Parameter | Condition |
| LC Conditions | |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hypothetical values, to be optimized experimentally |
| Betahistine Impurity 5 | Q1: m/z 153.1 -> Q3: m/z 96.1 |
| Betahistine Impurity 5-¹³C,d₃ | Q1: m/z 157.1 -> Q3: m/z 99.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Data Presentation and Results
The following diagram illustrates the overall bioanalytical workflow from sample receipt to data analysis.
Caption: Bioanalytical Workflow Overview.
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was applied.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1.0 | 0.115 |
| 5.0 | 0.592 |
| 10.0 | 1.18 |
| 50.0 | 5.95 |
| 100.0 | 11.9 |
| Correlation Coefficient (r²): >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using the quality control samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | 4.5 | 102.3 | 5.1 | 101.5 |
| MQC | 30.0 | 3.1 | 98.7 | 3.8 | 99.2 |
| HQC | 80.0 | 2.5 | 101.1 | 3.2 | 100.4 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed to ensure the reliability of the method.
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 88.2 | 95.6 |
| HQC | 80.0 | 91.5 | 98.1 |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of Betahistine Impurity 5 in human plasma. The use of the stable isotope-labeled internal standard, Betahistine Impurity 5-¹³C,d₃, ensures high accuracy and precision, making this protocol suitable for regulated bioanalytical studies. The detailed experimental procedures and performance data demonstrate the suitability of this method for pharmacokinetic and toxicokinetic assessments of this specific impurity.
References
Application Note: Quantitative Bioanalysis of Betahistine in Human Plasma for Pharmacokinetic Studies Using an Isotopically Labeled Internal Standard
Introduction
Betahistine is a histamine analogue widely used for the treatment of Ménière's disease and vestibular vertigo.[1][2] It functions as a weak agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor.[1][3] Following oral administration, betahistine is rapidly and almost completely absorbed but undergoes extensive first-pass metabolism, primarily to its main, inactive metabolite, 2-pyridylacetic acid (2-PAA).[1][4][5] Consequently, plasma concentrations of the parent drug are typically very low.[1][4]
Accurate quantification of betahistine in biological matrices is crucial for pharmacokinetic (PK) research. The "gold standard" for quantitative bioanalysis is liquid chromatography with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and specificity.[6] To ensure accuracy and precision, this method relies on the use of a stable isotope-labeled (SIL) internal standard (IS).[7][8] A SIL-IS has nearly identical physicochemical properties to the analyte, allowing it to compensate for variability during sample preparation and analysis.[9]
This document provides a detailed protocol for the quantification of betahistine in human plasma using Betahistine impurity 5-13C,d3 as an internal standard. This SIL-IS is ideal for correcting for matrix effects and variations in extraction recovery, thereby ensuring reliable data for pharmacokinetic assessments.
Mechanism of Action: Betahistine's Dual Histaminergic Activity
Betahistine's therapeutic effects are attributed to its dual action on the histamine system. As an H1 receptor agonist, it induces vasodilation in the inner ear, which is thought to increase blood flow and reduce endolymphatic pressure.[3][5] Concurrently, as a potent H3 receptor antagonist, it blocks presynaptic autoreceptors, leading to an increased release of histamine and other neurotransmitters in the brainstem.[10][11] This action is believed to inhibit the activity of vestibular nuclei, helping to restore balance and alleviate vertigo symptoms.[5][11]
Caption: Betahistine's dual mechanism of action on H1 and H3 histamine receptors.
Experimental Protocols
This section details the protocol for the extraction and quantification of betahistine from human plasma.
Materials and Reagents
| Material | Supplier/Grade |
| Betahistine Reference Standard | USP or equivalent |
| This compound (IS) | Commercially available |
| Human Plasma (K2EDTA) | Certified source |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Formic Acid | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm |
| Solid Phase Extraction (SPE) Cartridges | Appropriate for basic compounds |
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Betahistine and this compound in methanol to obtain 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the Betahistine stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Solid Phase Extraction)
-
Sample Aliquoting: Pipette 200 µL of plasma samples (blank, CC, QC, or unknown) into labeled polypropylene tubes.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix. Add 25 µL of the 50:50 acetonitrile/water mixture to the blank.
-
Vortex: Vortex the tubes for 10 seconds.
-
SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire plasma mixture onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol containing 2% formic acid.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent[6] |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (80:20 v/v)[6] |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | API 4000 or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Ion Source Temp. | 500°C |
Mass Spectrometric Transitions (MRM)
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (eV) |
| Betahistine | 137.1 | 94.0 | 25 |
| This compound (IS) | 141.1 | 94.1 | 25 |
Note: The MRM transitions for Betahistine are based on published literature.[6] The transitions for the internal standard are predicted based on a +4 Da mass shift from the 13C and three deuterium atoms, assuming the fragmentation pattern remains similar.
Caption: Workflow for bioanalytical sample processing and data analysis.
Data Presentation
Method Validation Summary
The described analytical method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.
| Parameter | Concentration Range | Acceptance Criteria |
| Linearity (r²) | 10 - 500 pg/mL[6] | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL[6] | S/N > 10, Precision ≤ 20%, Accuracy ±20% |
| Intra-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% at LLOQ)[6] |
| Inter-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% at LLOQ)[6] |
| Accuracy (% Bias) | LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ)[6] |
| Matrix Effect | Low and High Conc. | CV ≤ 15% |
| Extraction Recovery | Low, Medium, High Conc. | Consistent and reproducible |
Representative Pharmacokinetic Data
Following the analysis of subject samples from a clinical study, pharmacokinetic parameters are calculated using non-compartmental analysis. The table below shows representative data for betahistine, noting that its primary metabolite 2-PAA is often used as a surrogate due to the low parent drug concentrations.[1][12]
| Parameter | Definition | Value (for 2-PAA after 24mg Betahistine dose) | Reference |
| Cmax | Maximum plasma concentration | 339.4 ng/mL | [12] |
| Tmax | Time to reach Cmax | ~1 hour | [1][4] |
| AUC(0-t) | Area under the curve to last measurement | 1153.5 ng·h/mL | [12] |
| t½ | Elimination half-life | ~3-5 hours | [4][10] |
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of betahistine in human plasma using LC-MS/MS. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the accuracy and precision required for pharmacokinetic studies. This methodology enables researchers and drug development professionals to reliably characterize the absorption, distribution, metabolism, and excretion of betahistine, supporting further clinical development and regulatory submissions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. white-medicine.com [white-medicine.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journalcmpr.com [journalcmpr.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. welchlab.com [welchlab.com]
- 10. Betahistine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Betahistine Mesilate? [synapse.patsnap.com]
- 12. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Impurity Profiling of Betahistine Drug Substance Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine is a histamine analog primarily used in the treatment of Ménière's disease, which is characterized by symptoms such as vertigo, tinnitus, and hearing loss.[1] The quality and safety of the betahistine active pharmaceutical ingredient (API) are of paramount importance. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that the levels of any unwanted chemical entities are within acceptable limits. Impurities in betahistine can originate from the synthesis process, degradation of the drug substance over time, or improper storage conditions.[1]
Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines on the identification, qualification, and control of impurities in drug substances.[2] The use of isotopically labeled standards in conjunction with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful strategy for the accurate quantification of impurities. Labeled internal standards, such as deuterated betahistine (Betahistine-d4), are particularly valuable as they exhibit similar chemical and physical properties to the analyte of interest, correcting for variations in sample preparation and instrument response.[3][4][5]
This application note details a comprehensive approach to the impurity profiling of betahistine drug substance, with a focus on the application of labeled standards for accurate quantification.
Types of Impurities in Betahistine
Impurities in betahistine can be broadly categorized as:
-
Process-Related Impurities: These are substances that arise during the synthesis of betahistine. They can include unreacted starting materials, intermediates, by-products, and reagents.[1] Some known process-related impurities include:
-
Degradation Products: These impurities form due to the degradation of the betahistine molecule under the influence of factors like light, heat, humidity, and oxidation.[2] Forced degradation studies under stress conditions (e.g., acid, base, oxidation, photolysis, and thermal stress) are crucial for identifying potential degradation products.[8][9][10] Betahistine has been found to be particularly susceptible to oxidation.[2][11]
-
Nitrosamine Impurities: The structure of betahistine contains a secondary amine, which can be a precursor to the formation of nitrosamines, a class of potentially carcinogenic compounds.[12] The identification and quantification of nitrosamine impurities, such as N-nitroso betahistine, are of high regulatory concern.[12][13][14]
Analytical Strategy
A robust analytical strategy for betahistine impurity profiling involves a combination of chromatographic separation and mass spectrometric detection.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating betahistine from its impurities.[8][9][10][15][16] Reversed-phase columns, such as C18, are commonly employed.[3][4][5][8][9] The choice of mobile phase is critical for achieving optimal separation.
-
Mass Spectrometry (MS): When coupled with HPLC, mass spectrometry provides high sensitivity and selectivity for the identification and quantification of impurities.[2][3][4][5][12][13][14] Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation and for developing highly specific quantitative methods.[2][3][4][5][12][13][14]
-
Labeled Internal Standards: The use of isotopically labeled internal standards, such as Betahistine-d4, is the gold standard for accurate quantification in LC-MS/MS analysis.[3][4][5] The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. By monitoring the ratio of the analyte signal to the internal standard signal, any variability during sample handling or analysis can be compensated for, leading to highly accurate and precise results.
Experimental Workflow for Impurity Profiling
The general workflow for the impurity profiling of betahistine using a labeled internal standard is depicted below.
Quantification Using Labeled Standards
The principle of quantification using a labeled internal standard relies on the relative response of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the unlabeled impurity and a constant concentration of the labeled internal standard. The peak area ratio of the impurity to the internal standard is plotted against the concentration of the impurity. The concentration of the impurity in an unknown sample is then determined by interpolating its peak area ratio on the calibration curve.
References
- 1. veeprho.com [veeprho.com]
- 2. scielo.br [scielo.br]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. journalcmpr.com [journalcmpr.com]
- 5. journalcmpr.com [journalcmpr.com]
- 6. journalijar.com [journalijar.com]
- 7. Identification And Synthesis Of Process Related Unspecified Impurities Of Betahistine Dihydrochloride. [journalijar.com]
- 8. researchgate.net [researchgate.net]
- 9. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. sciex.com [sciex.com]
- 13. phenomenex.com [phenomenex.com]
- 14. sciex.com [sciex.com]
- 15. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for Method Validation in the Determination of Betahistine Impurities
Introduction
Betahistine, a histamine analogue, is widely used in the treatment of Ménière's disease. The presence of impurities in the drug substance or product can affect its efficacy and safety. Therefore, robust and validated analytical methods are crucial for the accurate determination and control of these impurities. This document provides detailed application notes and protocols for the validation of analytical methods for the determination of betahistine impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of betahistine and its impurities.[6][7][8][9][10][11][12] This section outlines a typical HPLC method that can be validated for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating betahistine from its potential degradation products and process-related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M sodium acetate) and an organic modifier (e.g., acetonitrile).[7][8] An alternative eco-friendly mobile phase could consist of 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium hydrogen phosphate adjusted to pH 5.5.[6][9][10] |
| Flow Rate | Typically 1.0 - 1.5 mL/min.[6][9][10][11] |
| Column Temperature | 30 - 40 °C.[7][8][11] |
| Detection Wavelength | 259 - 260 nm.[6][9][10][11] |
| Injection Volume | 10 - 20 µL |
Method Validation Protocols
Method validation ensures that the analytical procedure is suitable for its intended purpose.[4] The following protocols are based on ICH Q2(R2) guidelines.[1][2][3][4][5]
System Suitability
System suitability testing is an integral part of the analytical method and is performed to ensure the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a standard solution of betahistine and a known impurity.
-
Inject the solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.0 for the betahistine peak.
-
Theoretical plates (N): Should be ≥ 2000 for the betahistine peak.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.[2]
-
Resolution (Rs): Should be ≥ 2.0 between betahistine and the impurity peak.
-
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
Protocol:
-
Forced Degradation Studies: Subject the betahistine drug substance to stress conditions to induce degradation.[7]
-
Analyze the stressed samples using the proposed HPLC method.
-
Assess the peak purity of the betahistine peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
The method is considered specific if the degradation products are well-resolved from the main betahistine peak and from each other.
Linearity
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample.[1][2]
Protocol:
-
Prepare a series of at least five concentrations of the impurity standard.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
Quantitative Data Summary:
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Betahistine | 9.6 - 22.4 | > 0.999 |
| Impurity A | 0.1 - 5.0 | > 0.999 |
| Impurity B | 0.1 - 5.0 | > 0.999 |
Note: The specific linearity range will depend on the expected impurity levels.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.[2]
Protocol:
-
Spike a placebo or a sample of the drug product with known amounts of the impurity at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Quantitative Data Summary:
| Impurity | Spiked Level | Mean Recovery (%) | %RSD |
| Impurity A | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 | |
| 120% | 101.1 | 0.9 | |
| Impurity B | 80% | 98.9 | 1.1 |
| 100% | 99.8 | 0.7 | |
| 120% | 100.5 | 1.0 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze the same homogeneous sample on two different days, by two different analysts, or on two different instruments.
-
Calculate the %RSD for the results at each level.
Acceptance Criteria:
-
%RSD should be ≤ 2.0%.
Quantitative Data Summary:
| Impurity | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Impurity A | 0.7 | 1.2 |
| Impurity B | 0.9 | 1.5 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Quantitative Data Summary:
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.02 | 0.06 |
| Impurity B | 0.03 | 0.09 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Protocol:
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase pH (e.g., ± 0.1)
-
-
Analyze the system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
Conclusion
The described HPLC method and validation protocols provide a comprehensive framework for the reliable determination of impurities in betahistine. Adherence to these guidelines ensures that the analytical method is robust, accurate, and precise, thereby guaranteeing the quality and safety of the drug product. It is crucial to document all validation activities and results in a validation report.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. mdpi.com [mdpi.com]
- 7. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on determination of the related substances in betahistine h...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. scite.ai [scite.ai]
- 15. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Purification of Isotopically Labeled Compounds
Welcome to the technical support center for the purification of isotopically labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of molecules containing isotopic labels such as ¹⁴C, ³H, ¹⁵N, and ¹³C.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a purification technique for an isotopically labeled compound?
A1: The choice of purification method depends on several factors:
-
Nature of the Impurities: The chemical and physical properties of the impurities relative to the target compound will dictate the most effective separation technique.[1][2]
-
Scale of the Purification: The amount of material to be purified will determine whether analytical, semi-preparative, or preparative chromatography is most appropriate.[3][4]
-
Required Purity: The final application of the labeled compound will determine the required level of chemical and radiochemical purity.[1]
-
Stability of the Compound: The lability of the isotopic label and the overall stability of the molecule must be considered, especially for tritium-labeled compounds which can be less stable than their non-labeled counterparts.[5]
-
Available Equipment: The choice of technique will also be influenced by the instrumentation available in your laboratory.
Q2: How does isotopic labeling affect the chromatographic behavior of a compound?
A2: Isotopic labeling can sometimes lead to chromatographic differences between the labeled and unlabeled compound, known as the chromatographic isotope effect. This is more pronounced with deuterium (²H) and tritium (³H) labeling in reversed-phase HPLC, where the labeled compound may have a slightly shorter retention time.[6][7][8] The use of ¹³C or ¹⁵N labeling generally has a negligible effect on retention time.[8]
Q3: What is the difference between chemical purity and radiochemical purity?
A3:
-
Chemical Purity refers to the proportion of the material that is in the desired chemical form, regardless of isotopic labeling.
-
Radiochemical Purity is the proportion of the total radioactivity in the sample that is present in the desired chemical form. It is a critical parameter for studies involving radiolabeled compounds to ensure that any detected signal is from the compound of interest.[1]
Q4: Are there specific considerations for purifying radiolabeled compounds compared to their non-labeled counterparts?
A4: Yes, beyond the potential for chromatographic isotope effects, the primary consideration is handling radioactive material safely and minimizing radiation-induced decomposition.[1] It is crucial to work in a compliant laboratory and follow all safety protocols.[9] Additionally, purification methods should be efficient to minimize the time the compound spends in solution where it might be susceptible to radiolysis.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak splitting is observed for my isotopically labeled compound.
-
Q: Why is the chromatographic peak for my deuterated standard splitting into two?
-
A: Peak splitting can be caused by several factors. First, determine if all peaks are splitting or just the analyte of interest. If all peaks are splitting, it's likely a systemic issue with the HPLC instrument. If only the labeled compound's peak is splitting, it could be due to the sample solvent, on-column degradation, or the presence of a closely eluting impurity.[10] Deuterated compounds can sometimes exhibit slight differences in chromatographic behavior compared to their unlabeled analogs, which might exacerbate separation issues with impurities.[10]
-
Troubleshooting Steps:
-
Check Sample Solvent: Inject the sample dissolved in the initial mobile phase. If the peak shape improves, the original sample solvent was likely too strong, causing peak distortion.[10]
-
Investigate Co-eluting Impurities: Modify the chromatographic method to improve resolution. Try a different column chemistry, mobile phase composition, or temperature.[10]
-
Column Void or Contamination: A void at the column inlet or contamination can cause peak splitting.[11] Try back-flushing the column or, if necessary, replace it.[10]
-
-
-
Issue 2: Low recovery of the purified labeled compound.
-
Q: After preparative HPLC purification of my ¹⁴C-labeled compound, the recovery is significantly lower than expected. What are the potential causes?
-
A: Low recovery in preparative HPLC can stem from several factors, including suboptimal fraction collection settings, compound instability, or adsorption to the system.[12][13]
-
Troubleshooting Steps:
-
Optimize Fraction Collection Parameters: Ensure the detector time constant is set to its fastest setting and that the delay volume between the detector and the fraction collector is accurately determined. A delay of even a few seconds can lead to significant sample loss, especially for narrow peaks.[12][13]
-
Check for Compound Adsorption: The compound may be adsorbing to tubing or other components of the HPLC system.
-
Assess Compound Stability: The compound may be degrading during the purification process. Minimize the duration of the purification run and consider using a mobile phase that enhances stability.
-
-
-
Solid-Phase Extraction (SPE)
Issue 3: Poor recovery of a tritium-labeled analyte from the SPE cartridge.
-
Q: I am experiencing low and inconsistent recovery of my tritium-labeled peptide after SPE cleanup. How can I troubleshoot this?
-
A: Low recovery in SPE is often due to inappropriate sorbent selection, suboptimal pH, an overly aggressive washing step, or incomplete elution.[14][15]
-
Troubleshooting Steps:
-
Verify Sorbent Selection: Ensure the sorbent chemistry is appropriate for the analyte's properties. For polar compounds, a reversed-phase sorbent might not provide adequate retention.[15]
-
Optimize Sample pH: The pH of the sample should be adjusted to ensure the analyte is in the proper ionization state for retention on the sorbent.[16]
-
Evaluate the Wash Step: The wash solvent may be too strong, causing premature elution of the analyte. Analyze the wash eluate to see if the analyte is present.[17]
-
Ensure Complete Elution: The elution solvent may not be strong enough to fully recover the analyte. Try a stronger solvent or apply the elution solvent in smaller, multiple aliquots.[17]
-
-
-
Quantitative Data on Purification Techniques
The following table summarizes typical performance characteristics of common purification techniques for isotopically labeled compounds. The values can vary significantly depending on the specific compound, impurity profile, and experimental conditions.
| Purification Technique | Typical Recovery Rate | Achievable Purity | Typical Processing Time (per sample) |
| Preparative HPLC | 85-95%[18] | >99%[18] | 30 - 120 minutes |
| Supercritical Fluid Chromatography (SFC) | >90%[19] | >99% | 15 - 60 minutes[19] |
| Solid-Phase Extraction (SPE) | 70-90%[15] | 80-95% | 10 - 30 minutes[20] |
| Recrystallization | 50-90% | >98% | Several hours to days |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a ¹⁴C-Labeled Compound
This protocol outlines a general procedure for purifying a carbon-14 labeled compound using preparative reversed-phase HPLC.
-
Method Development on Analytical Scale:
-
Develop an analytical HPLC method that provides good resolution between the target compound and its impurities.
-
Use a volatile mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) to simplify post-purification processing.
-
-
Scale-Up to Preparative Chromatography:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Calculate the scaled-up flow rate and injection volume based on the column dimensions.
-
Dissolve the crude labeled compound in a minimal amount of a solvent compatible with the mobile phase.
-
-
Purification Run and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample.
-
Collect fractions based on the UV chromatogram. Set a threshold for collection to start and stop just before and after the main peak to ensure high purity.[21]
-
-
Post-Purification Processing:
-
Analyze aliquots of the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the required purity specifications.
-
Remove the solvent, typically by lyophilization or rotary evaporation.
-
-
Final Analysis:
-
Determine the chemical and radiochemical purity of the final product.
-
Calculate the specific activity.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a Deuterated Analyte
This protocol describes a general method for cleaning up a sample containing a deuterated analyte using a reversed-phase SPE cartridge.
-
Condition the SPE Cartridge:
-
Load the Sample:
-
Dissolve the sample in a solvent that ensures the analyte will be retained by the sorbent.
-
Pass the sample through the cartridge at a slow, steady flow rate.
-
-
Wash the Cartridge:
-
Wash the cartridge with a weak solvent to remove unretained impurities.[22] The wash solvent should be strong enough to elute interfering compounds but not the analyte of interest.
-
-
Elute the Analyte:
-
Elute the deuterated analyte with a stronger solvent that disrupts the interaction between the analyte and the sorbent.[22]
-
Collect the eluate. For concentrated samples, use a minimal volume of elution solvent.
-
-
Analysis:
-
Analyze the collected fraction to determine the recovery and purity of the deuterated analyte.
-
Visualizations
Caption: A generalized workflow for the purification of isotopically labeled compounds.
Caption: A troubleshooting guide for diagnosing HPLC peak splitting issues.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. support.waters.com [support.waters.com]
- 10. benchchem.com [benchchem.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welchlab.com [welchlab.com]
- 15. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 16. specartridge.com [specartridge.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. affinisep.com [affinisep.com]
- 21. lcms.cz [lcms.cz]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Matrix Effects with Betahistine Impurity 5-¹³C,d₃
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in LC-MS/MS analysis using Betahistine impurity 5-¹³C,d₃ as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of Betahistine when using its stable isotope-labeled internal standard, Betahistine impurity 5-¹³C,d₃.
Problem 1: Poor Peak Shape and Asymmetry for Betahistine and/or Internal Standard
-
Possible Cause: Suboptimal chromatographic conditions or interactions with the analytical column.
-
Solutions:
-
Mobile Phase Optimization: Adjust the pH of the mobile phase. Betahistine is a basic compound, and a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape.[1][2][3]
-
Column Selection: Ensure the use of a high-quality C18 or a biphenyl column, which has been shown to provide good separation for Betahistine and its impurities.[4]
-
Flow Rate Adjustment: Optimize the flow rate to ensure adequate separation and peak resolution. A typical flow rate for Betahistine analysis is around 0.6-0.8 mL/min.[1][3]
-
Metal-Free System: Consider using metal-free columns and tubing if you suspect analyte chelation with metal ions from the HPLC system, which can cause peak tailing.
-
Problem 2: Inconsistent or Low Recovery of Betahistine and/or Internal Standard
-
Possible Cause: Inefficient sample preparation leading to loss of analyte and internal standard.
-
Solutions:
-
Optimize Extraction Technique:
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., ethyl acetate, dichloromethane, or mixtures) and pH adjustments of the aqueous phase to maximize the extraction efficiency of the basic Betahistine molecule.[2][5]
-
Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent (e.g., a mixed-mode cation exchange sorbent) that effectively retains and elutes Betahistine. Optimize the wash and elution steps to remove interferences and ensure complete recovery.[6]
-
-
Evaporation and Reconstitution: Ensure complete evaporation of the extraction solvent. Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase to ensure good peak shape upon injection.
-
Problem 3: Significant Ion Suppression or Enhancement
-
Possible Cause: Co-elution of matrix components (e.g., phospholipids, salts) that interfere with the ionization of the analyte and internal standard in the mass spectrometer source.[5]
-
Solutions:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or double LLE to remove a larger portion of the matrix components.[5]
-
Chromatographic Separation: Modify the LC gradient to better separate Betahistine and Betahistine impurity 5-¹³C,d₃ from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Different Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Problem 4: Chromatographic Separation of Betahistine and Betahistine impurity 5-¹³C,d₃ (Isotope Effect)
-
Possible Cause: The deuterium atoms (d₃) in the internal standard can cause a slight change in its physicochemical properties, leading to a small shift in retention time compared to the unlabeled analyte (a phenomenon known as the deuterium isotope effect). If this shift places the internal standard in a region of different matrix effects than the analyte, it can lead to inaccurate quantification.[7]
-
Solutions:
-
Chromatographic Optimization: Fine-tune the mobile phase composition and gradient to minimize the separation between the analyte and the internal standard, aiming for co-elution.
-
Use of ¹³C-labeled standards: Since Betahistine impurity 5-¹³C,d₃ contains both ¹³C and deuterium, the isotope effect is primarily from the deuterium. For future analyses, if available, an internal standard labeled only with ¹³C may exhibit a smaller chromatographic shift.[8]
-
Matrix Effect Evaluation: Quantitatively assess the matrix effect for both Betahistine and Betahistine impurity 5-¹³C,d₃ to ensure they are affected similarly despite any minor retention time difference.
-
Quantitative Data Summary
The following tables present representative data for a validated LC-MS/MS method for Betahistine in human plasma, using a stable isotope-labeled internal standard.
Table 1: LC-MS/MS Method Parameters for Betahistine Analysis
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent[3] |
| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent[3] |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (80:20 v/v)[1][3] |
| Flow Rate | 0.8 mL/min[1][3] |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Betahistine) | m/z 137.1 → 94.0[1][3] |
| MRM Transition (IS) | To be optimized for Betahistine impurity 5-¹³C,d₃ |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 500 pg/mL[1][3] |
| Correlation Coefficient (r²) | ≥ 0.999[1][3] |
| Intra-day Precision (%CV) | < 1.6%[1] |
| Inter-day Precision (%CV) | < 0.6%[1] |
| Accuracy | 98.04 - 101.85%[1] |
| Recovery | 83 - 95%[2] |
| Matrix Effect | No significant ion suppression or enhancement observed[3] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a polypropylene tube, add 50 µL of the working solution of Betahistine impurity 5-¹³C,d₃.
-
Vortex the sample for 5 minutes.[2]
-
Add 50 µL of 0.1M NaOH solution and 3 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, 80:20 v/v).[2]
-
Vortex for 10 minutes to ensure thorough mixing.[2]
-
Centrifuge the sample at 4000 rpm for 5 minutes.[2]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma using the LLE protocol described above. Spike the analyte and internal standard into the final reconstituted extract.
-
Set C (Spiked Matrix): Spike the analyte and internal standard into blank plasma before extraction and proceed with the LLE protocol.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Visualizations
Caption: Experimental workflow for the analysis of Betahistine.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the sample matrix. These components, such as salts, phospholipids, and metabolites, can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Betahistine impurity 5-¹³C,d₃ recommended?
A2: A SIL-IS is considered the "gold standard" for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte. This means it should behave similarly during sample preparation, chromatography, and ionization. By tracking the SIL-IS, it is possible to compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise results.
Q3: Can Betahistine impurity 5-¹³C,d₃ still be affected by matrix effects?
A3: Yes. While a SIL-IS can compensate for matrix effects, it does not eliminate them. If the analyte and the SIL-IS experience different degrees of ion suppression or enhancement, for example due to a slight chromatographic separation (isotope effect), the accuracy of the results can be compromised. It is crucial to validate the method to ensure that the analyte and internal standard are affected by the matrix in the same way.
Q4: What is the "deuterium isotope effect" and how can it affect my analysis?
A4: The deuterium isotope effect refers to the potential for a deuterated internal standard to have a slightly different retention time than the non-deuterated analyte, usually eluting slightly earlier in reversed-phase chromatography. This can be problematic if the analyte and internal standard elute in regions with different matrix effects, leading to a non-constant analyte-to-internal standard response ratio.[7]
Q5: How can I confirm the presence of matrix effects in my assay?
A5: The most common methods are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte and internal standard into the mass spectrometer post-column while injecting a blank extracted matrix sample. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Post-Extraction Spike: This quantitative method compares the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas provides a quantitative measure of the matrix effect.
References
- 1. journalcmpr.com [journalcmpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. journalcmpr.com [journalcmpr.com]
- 4. sciex.com [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Betahistine Impurity Analysis
Welcome to the technical support center for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Betahistine and its impurities. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
A Note on "Betahistine impurity 5-13C,d3"
It is important to clarify the terminology used in the topic. A compound labeled with stable isotopes like Carbon-13 (¹³C) and Deuterium (d3) is typically used as an Internal Standard (IS) for quantitative analysis, not as an impurity to be measured. Its purpose is to mimic the analytical behavior of the actual analyte (the impurity) and correct for variations in sample preparation and instrument response. This guide will proceed under the assumption that Betahistine-13C,d3 is the internal standard used to quantify a specific Betahistine impurity.
Frequently Asked Questions (FAQs)
Q1: Where should I start with LC-MS/MS method development for a Betahistine impurity?
A1: A successful method development process begins with understanding the analyte and leveraging existing literature. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying trace-level impurities with high sensitivity and specificity.[1][2]
A typical workflow involves:
-
Analyte Characterization: Understand the chemical properties of Betahistine and the target impurity (e.g., polarity, pKa, stability).
-
Literature Review: Search for published methods for Betahistine or similar compounds. This can provide excellent starting points for columns, mobile phases, and MS parameters.
-
Initial Parameter Selection: Choose a column and mobile phase suitable for a polar compound like Betahistine. A reversed-phase column like a C18 or a Biphenyl column is often a good starting point.[3][4]
-
MS Optimization: Infuse a standard solution of the impurity and the internal standard directly into the mass spectrometer to optimize source parameters and determine the best Multiple Reaction Monitoring (MRM) transitions.
-
Chromatographic Optimization: Develop a gradient elution method to achieve good peak shape, resolution from Betahistine and other components, and a reasonable run time.
-
Method Validation: Validate the final method according to regulatory guidelines (e.g., ICH) for parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[5]
Below is a diagram illustrating the logical workflow for method development.
Q2: What are typical starting LC parameters for Betahistine impurity analysis?
A2: Based on established methods for Betahistine and its impurities, a reversed-phase approach is common. A biphenyl column is particularly effective for separating aromatic compounds like Betahistine from its related substances.[3][4][6]
Experimental Protocol: Example LC Conditions
This protocol is adapted from a method for a known Betahistine impurity and serves as an excellent starting point.[4][6]
-
LC System: A standard UHPLC/HPLC system.
-
Column: Phenomenex Kinetex Biphenyl (e.g., 100 x 3.0 mm, 2.6 µm).[4][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 45°C.[4]
-
Injection Volume: 3 µL.[4]
-
LC Flow Diversion: It is highly recommended to use a divert valve to direct the flow to waste during the first few minutes (to divert salts and unretained material) and after the elution of the main Betahistine peak to prevent contamination of the mass spectrometer.[3][6]
Example LC Gradient Table
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 7.0 | 5 | 95 |
| 7.5 | 5 | 95 |
| 8.5 | 95 | 5 |
| 12.0 | 95 | 5 |
| Table adapted from SCIEX and Phenomenex application notes.[4][6] |
Q3: How do I optimize the MS/MS parameters for the impurity and the internal standard (Betahistine-13C,d3)?
A3: Optimization of MS parameters is crucial for achieving high sensitivity and specificity.[7] This is typically done by infusing a dilute solution (e.g., 100-500 ng/mL) of the impurity and the internal standard separately into the mass spectrometer.
Experimental Protocol: MS Parameter Optimization
-
Infusion: Prepare individual solutions of the impurity and Betahistine-13C,d3 in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Infuse them directly into the MS source using a syringe pump.
-
Full Scan (Q1): Acquire data in positive electrospray ionization (ESI) mode. Observe the full scan spectrum to confirm the mass-to-charge ratio (m/z) of the protonated parent ion [M+H]⁺ for both compounds.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion of each compound as the precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions. This involves ramping the collision energy to find the optimal value that yields the best fragmentation pattern.
-
MRM Selection: Choose at least two MRM transitions for each compound—a "quantifier" (most intense fragment) and a "qualifier" (second most intense fragment).[3] The qualifier ion confirms the identity of the analyte.
-
Source Parameter Tuning: While infusing, optimize key source parameters to maximize the signal intensity of the chosen MRM transitions. These include:
-
IonSpray Voltage: The voltage applied to the ESI needle.
-
Source Temperature: The temperature of the heated nebulizer.
-
Gas Flows: Nebulizer gas (GS1), heater gas (GS2), and curtain gas (CUR).
-
Collision Gas (CAD): The pressure of the gas in the collision cell.
-
Example MS Parameters Table
The following table shows optimized source parameters from a published method for a Betahistine impurity, which can be used as a starting point.
| Parameter | Example Value |
| Ionization Mode | ESI Positive |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550 °C |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 65 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Table adapted from a SCIEX application note.[3] |
For Betahistine-13C,d3, you would expect the precursor and product ions to be shifted by the mass of the incorporated isotopes compared to the unlabeled compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Use an in-line filter or guard column to protect the analytical column.[8] |
| Mismatched Injection Solvent | The injection solvent should be weaker than or match the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[8] |
| Secondary Interactions | Peak tailing for basic compounds like Betahistine can occur due to interaction with residual silanols on the column. Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the analyte protonated. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[8] |
| Column Void | A void at the head of the column can cause split peaks. This can result from high pressure or using a mobile phase with a pH that degrades the silica (> pH 7).[8] Reverse-flush the column (if recommended by the manufacturer) or replace it. |
Issue 2: Low Sensitivity / Poor Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Re-infuse the standards and optimize source and compound parameters (voltages, gas flows, collision energy). Ensure you are using the correct MRM transitions.[9][10] |
| Ion Suppression | Matrix components from the sample co-eluting with the analyte can suppress its ionization. Improve sample clean-up (e.g., using Solid Phase Extraction) or adjust the chromatography to separate the analyte from the interfering components.[10] |
| Contaminated MS Source | A dirty ion source can lead to a significant drop in sensitivity. Perform routine source cleaning according to the manufacturer's instructions.[9] |
| Incorrect Mobile Phase | Ensure mobile phase additives are volatile (e.g., formic acid, ammonium formate) and used at low concentrations (e.g., 0.1%). Non-volatile buffers like phosphate will foul the MS source.[10] |
| Sample Degradation | Betahistine or its impurity may be unstable. Check sample stability at room temperature and consider using a cooled autosampler. Prepare fresh samples and standards.[9][11] |
Issue 3: High Background Noise or Carryover
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase/Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[10] |
| Sample Carryover | Analyte from a previous high-concentration injection adsorbs onto surfaces in the injector or column. Optimize the needle wash procedure in the autosampler, using a strong organic solvent. Inject blanks after high-concentration samples to check for carryover.[12] |
| Contaminated LC System | The system may be contaminated. Flush the entire system with a strong solvent like isopropanol.[9] |
| Leaking Fittings | A small leak in the system can introduce air and cause baseline noise. Check all fittings for tightness. |
The diagram below outlines a systematic approach to troubleshooting common LC-MS/MS issues.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sciex.com [sciex.com]
- 4. sciex.com [sciex.com]
- 5. japsonline.com [japsonline.com]
- 6. phenomenex.com [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
Navigating Stability: A Technical Guide to Deuterated vs. ¹³C Labeled Standards
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and application of deuterated and ¹³C labeled internal standards in mass spectrometry-based assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using deuterated internal standards?
Deuterated internal standards can be susceptible to several stability issues that may compromise analytical accuracy. The most common concerns include:
-
Isotopic (H/D) Exchange: Deuterium atoms can exchange with protons from the surrounding solvent or matrix, particularly if they are located on heteroatoms (e.g., -OD, -ND) or at acidic/basic positions in the molecule.[1][2] This "back-exchange" can lead to a decrease in the internal standard's signal and an artificial increase in the signal of the unlabeled analyte.[3][4]
-
In-source Fragmentation/Deuterium Loss: The deuterated standard may lose a deuterium atom within the mass spectrometer's ion source, causing it to be detected at the same mass as the analyte and leading to inaccurate quantification.[5][6]
-
Metabolic Switching: In in-vivo studies, deuteration at a primary metabolic site can slow down that metabolic pathway due to the kinetic isotope effect.[2] This may cause the metabolism to shift to an alternative pathway, resulting in a different metabolite profile compared to the non-deuterated compound.[7][8]
Q2: Why are ¹³C labeled standards generally considered more stable than deuterated standards?
¹³C labeled standards offer greater stability primarily because the ¹³C atoms are integrated into the carbon skeleton of the molecule.[1] This makes them not susceptible to the isotopic exchange issues that can affect deuterated standards.[1][5] The physicochemical properties of ¹³C labeled standards are virtually identical to their native counterparts, leading to superior performance in several key areas.[1]
Q3: What is the "isotope effect" and how does it impact analysis with deuterated standards?
The isotope effect refers to the slight differences in physicochemical properties between a deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen.[9] This can manifest in several ways:
-
Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][9] This separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantification.[1][10]
-
Different Extraction Recoveries: In some instances, the extraction efficiency of a deuterated standard may differ from that of the analyte.[11]
Q4: Can a ¹³C labeled standard completely eliminate matrix effects?
While ¹³C labeled standards are highly effective at compensating for matrix effects, they do not eliminate them.[12][13] Because ¹³C labeled standards co-elute perfectly with the analyte, they experience the same degree of ion suppression or enhancement.[1][12] This allows for accurate correction, leading to improved precision and accuracy in quantification.[1][14]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification with Deuterated Standard
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Inconsistent analyte to internal standard area ratios.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation (Isotope Effect) | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. Any visible separation indicates a potential issue.[15] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column temperature to improve co-elution.[5] 3. Consider an Alternative Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[15] |
| Isotopic (H/D) Exchange | 1. Assess Label Position: Determine if the deuterium labels are on exchangeable sites (e.g., heteroatoms) or positions susceptible to exchange under acidic or basic conditions.[2][16] 2. Perform Stability Check: Incubate the deuterated standard in the sample matrix and relevant solutions over time and monitor for the appearance of the unlabeled analyte.[5] 3. Control pH: Maintain a neutral pH during sample preparation and storage if the label is labile in acidic or basic conditions.[2] |
| Impurity of Deuterated Standard | 1. Check Certificate of Analysis (CoA): Review the CoA for information on isotopic and chemical purity.[12] 2. Quantify Isotopic Purity: Analyze a high-concentration solution of the deuterated standard alone to check for the presence of the unlabeled analyte.[5] The signal from the unlabeled analyte should be minimal (e.g., <0.1% of the internal standard's response).[12] |
| Differential Matrix Effects | 1. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[15] 2. Optimize Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering matrix components. |
Issue 2: Unexpected Peaks or Altered Metabolite Profile in In-Vivo Studies
Symptom:
-
Appearance of new or unexpected peaks in the chromatogram when using a deuterated standard in a metabolic study.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Metabolic Switching | 1. Review Deuteration Position: Identify if the deuterium label is at a known site of metabolism.[2] 2. Compare Metabolite Profiles: Analyze and compare the metabolite profiles of the deuterated and non-deuterated compounds under the same experimental conditions. 3. Consider a ¹³C Labeled Standard: For metabolic studies, a ¹³C labeled standard is often preferred as it is less likely to alter metabolic pathways. |
Data Presentation: Performance Comparison
While direct head-to-head comparisons for all analytes are not always available, the following table summarizes typical performance characteristics observed for deuterated versus ¹³C labeled internal standards in bioanalysis.
| Parameter | Deuterated (²H) Internal Standard | ¹³C Internal Standard |
| Chromatographic Co-elution | May exhibit slight retention time shifts (isotope effect).[12] | Co-elutes perfectly with the analyte.[1][12] |
| Isotopic Stability | Can be prone to H/D exchange at labile positions.[1][5] | Highly stable; ¹³C is integrated into the carbon backbone.[1][13] |
| Matrix Effect Compensation | May be less effective if chromatographic separation occurs.[1][10] | Highly effective due to perfect co-elution.[1][12] |
| Cost & Availability | Generally more affordable and widely available.[12][17] | Typically more expensive and less commonly available.[17] |
Experimental Protocols
Protocol 1: Assessment of H/D Exchange in Solution
Objective: To determine if the deuterated internal standard is stable in the sample matrix and analytical solutions.
Methodology:
-
Prepare Solutions:
-
Solution A: Prepare a solution containing a known concentration of the analyte and the deuterated internal standard in a clean solvent.
-
Solution B: Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine) at the working concentration.[9]
-
-
Initial Analysis (t=0): Inject both solutions into the LC-MS/MS system and record the peak areas of the analyte and the internal standard.
-
Incubation: Store aliquots of both solutions under the same conditions as your experimental samples (e.g., autosampler temperature).
-
Time-Point Analysis: Re-inject the solutions at regular intervals (e.g., 4, 8, 12, 24 hours).[5]
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change over time may suggest instability.
-
In Solution B, monitor for any increase in the signal at the mass transition of the unlabeled analyte. A significant increase is a direct indicator of H/D exchange.[5][9]
-
Protocol 2: Quantification of Isotopic Purity
Objective: To determine the percentage of the unlabeled analyte present as an impurity in the deuterated internal standard stock.
Methodology:
-
Prepare High-Concentration Standard: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than that used in the assay.[5]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: Specifically monitor the mass transition of the unlabeled analyte.[5]
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity.[5] This can be used to correct quantitative data, especially at the lower limit of quantification.
Visualizations
Caption: Logical relationship between standard type and analytical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 8. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterium-Labeled Standards
This technical support center is designed for researchers, scientists, and drug development professionals who utilize deuterium-labeled standards in their analytical experiments. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my deuterium-labeled standards?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration. In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[1]
Q2: Which deuterium labels are most susceptible to exchange?
A: The stability of a deuterium label is highly dependent on its position within the molecule.
-
Highly Labile: Deuterium atoms attached to heteroatoms such as oxygen (-OD), nitrogen (-ND), and sulfur (-SD) are highly susceptible to exchange.[2]
-
Moderately Labile: Deuterium atoms on a carbon atom adjacent to a carbonyl group (alpha-hydrogens) can also exchange, particularly under acidic or basic conditions through a process called enolization.[1]
-
Generally Stable: Deuterium atoms on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally more stable.
Q3: What are the primary factors that influence the rate of isotopic exchange?
A: The rate of H/D exchange is primarily influenced by:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum exchange rate for many compounds occurs in a slightly acidic pH range.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2]
-
Solvent: Protic solvents (e.g., water, methanol) are a source of protons and can facilitate back-exchange.[2]
-
Sample Matrix: The composition of the sample matrix can also play a role, as components within the matrix can catalyze the exchange.[1]
Q4: How should I store my deuterium-labeled standards to prevent exchange?
A: Proper storage is crucial for maintaining the integrity of your standards.
-
Solvent Choice: Whenever possible, store deuterated standards in aprotic solvents (e.g., acetonitrile, dioxane). If an aqueous solution is necessary, consider using a D₂O-based buffer.
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of exchange.
-
pH: If using an aqueous buffer, maintain a pH where the exchange rate is at a minimum for your specific compound.
Q5: Are there alternatives to deuterium labeling to avoid exchange issues?
A: Yes, using other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is an excellent way to avoid exchange problems. These isotopes are not susceptible to chemical exchange. However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive than deuterium labeling.
Troubleshooting Guides
Issue: I suspect my deuterium-labeled internal standard is undergoing isotopic exchange. My quantitative results are inconsistent, and I see a peak for the unlabeled analyte where there should be none.
This guide provides a step-by-step workflow to help you identify the source of the deuterium exchange and mitigate the issue.
Step 1: Review Handling and Storage Procedures
Before performing any new experiments, carefully review your current procedures for handling and storing your deuterated standards.
-
Storage Conditions: Confirm that the standard is stored at the recommended temperature and in a suitable solvent.
-
Solution Preparation: Ensure that you are using high-purity, dry solvents for preparing stock and working solutions. If possible, use aprotic solvents.
-
pH of Solutions: Check the pH of all your solutions, including the sample matrix and mobile phase.
Step 2: Perform a Stability Experiment
This experiment is designed to determine if your standard is stable under your current experimental conditions.
Protocol: Assessment of Deuterated Standard Stability
-
Prepare two sets of samples:
-
Set A (Time Zero): Spike your deuterated internal standard into a blank matrix (a sample matrix that does not contain the analyte). Immediately process and analyze this sample.
-
Set B (Incubated): Spike your deuterated internal standard into the same blank matrix. Incubate this sample under your typical experimental conditions (e.g., in the autosampler for the duration of a typical run).
-
-
Analyze the samples: After the incubation period, analyze Set B.
-
Compare the results:
-
Monitor for the unlabeled analyte: Look for an increase in the signal for the unlabeled analyte in the Set B sample compared to the Set A sample.
-
Monitor the deuterated standard signal: Check for a decrease in the signal for the deuterated standard in the Set B sample.
-
Step 3: Isolate the Source of Exchange
If the stability experiment confirms that exchange is occurring, the next step is to pinpoint the source.
Caption: Troubleshooting workflow for isotopic exchange.
Quantitative Data Summary
The following tables provide illustrative data on how different factors can influence the rate of deuterium back-exchange. The actual rates will be specific to the compound and the exact experimental conditions.
Table 1: Influence of pH on Deuterium Exchange Half-Life (Illustrative)
| pH | Relative Exchange Rate | Illustrative Half-Life (t½) at 25°C |
| 2.5 | Minimum | > 24 hours |
| 4.0 | Moderate | 8 - 12 hours |
| 7.0 | High | 1 - 2 hours |
| 9.0 | Very High | < 30 minutes |
Table 2: Influence of Temperature on Deuterium Exchange Rate (Illustrative)
| Temperature | Relative Exchange Rate | Illustrative Half-Life (t½) at pH 7.0 |
| 4°C | Low | > 12 hours |
| 25°C | Moderate | 1 - 2 hours |
| 50°C | High | < 15 minutes |
Table 3: Influence of Solvent on Deuterium Exchange (Illustrative)
| Solvent | Type | Relative Exchange Rate |
| Acetonitrile | Aprotic | Very Low |
| Dichloromethane | Aprotic | Very Low |
| Methanol | Protic | Moderate |
| Water | Protic | High |
| D₂O | Protic (Deuterated) | Low (forward exchange favored) |
Experimental Protocols
Protocol 1: Preparation of Deuterated Standard Stock and Working Solutions
This protocol outlines the best practices for preparing solutions of deuterated standards to minimize the risk of isotopic exchange.
Materials:
-
Deuterated standard (solid form)
-
High-purity, dry aprotic solvent (e.g., acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Gas-tight syringes or calibrated pipettes
Procedure:
-
Equilibration: Allow the vial containing the deuterated standard to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Add a portion of the aprotic solvent and gently swirl or sonicate until the standard is completely dissolved.
-
Dilution: Bring the solution to the final volume with the aprotic solvent.
-
Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or lower).
-
Working Solutions: Prepare working solutions fresh daily by diluting the stock solution with the appropriate solvent (preferably aprotic or the initial mobile phase).
Protocol 2: Workflow for Minimizing Back-Exchange During LC-MS Analysis
This protocol is based on the principles of "quenching" used in hydrogen-deuterium exchange mass spectrometry (HDX-MS) to preserve the deuterium label during analysis.
Caption: Workflow to minimize deuterium back-exchange.
Signaling Pathways and Logical Relationships
Mechanism of Acid-Catalyzed Back-Exchange
This diagram illustrates the general mechanism of acid-catalyzed hydrogen-deuterium exchange for a deuterium label on a heteroatom (e.g., an alcohol).
Caption: Simplified mechanism of acid-catalyzed H/D exchange.
References
Technical Support Center: Improving Accuracy in Quantitative Analysis with Labeled Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of stable isotope-labeled (SIL) internal standards in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a stable isotope-labeled internal standard (SIL-IS)?
A1: The primary role of an internal standard is to correct for variability inherent in the analytical process.[1] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][2] Because it is chemically identical to the analyte, it is assumed to behave in the same manner during sample preparation and analysis, thus correcting for inconsistencies in extraction, injection volume, and instrument response.[1][3][4]
Q2: What are the advantages of using a SIL-IS over a structural analog?
A2: SIL internal standards are the preferred choice in quantitative bioanalysis.[5] While both can account for some variability, a SIL-IS offers a more favorable comparison to an independent LC-MS/MS method.[1] The key advantage is that the SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects.[6][7] This leads to more accurate and precise quantification.[7]
Q3: What are the most common analytical problems associated with deuterated internal standards?
A3: The most frequently encountered issues with deuterated internal standards include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[8]
-
Chromatographic Shift: The deuterated internal standard and the analyte may have slightly different retention times.[5][8]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[8]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard.[8]
Troubleshooting Guides
Issue 1: Low or No Signal from the SIL Internal Standard
If you are observing a weak or absent signal for your SIL internal standard, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Improper Storage and Handling | Review the manufacturer's storage guidelines to ensure the SIL-IS was stored under the recommended conditions (e.g., temperature, light protection).[9] Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[9] |
| Pipetting or Dilution Errors | Verify all calculations for the spiking solution concentration and the volume added to the samples.[9] Ensure that all pipettes are properly calibrated.[9] |
| Instrumental Issues | Check the mass spectrometer settings, including the specific mass transitions being monitored for the SIL-IS. Ensure the instrument is clean and has been recently calibrated. Contamination of the quadrupoles can lead to a gradual decrease in ion transmission.[10] |
| Degradation in Matrix | Evaluate the stability of the SIL-IS in the biological matrix under the experimental conditions. Perform stability assessments, including freeze-thaw, short-term (bench-top), and long-term stability.[6] |
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Inaccurate or imprecise results for your QC samples can indicate a number of underlying issues. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure uniformity in all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] Inconsistencies can lead to variable recovery of the analyte and SIL-IS. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte and/or the SIL-IS.[4] If the analyte and SIL-IS are affected differently, it can lead to inaccurate quantification.[8] Consider additional sample cleanup steps or modifying the chromatographic conditions to separate the analyte from interfering matrix components. |
| Cross-Contribution | Assess the potential for the analyte to contribute to the SIL-IS signal and vice versa. Analyze a blank matrix spiked only with the analyte at the upper limit of quantification (ULOQ) and monitor the SIL-IS mass transition. Conversely, analyze a blank matrix spiked only with the SIL-IS and monitor the analyte's mass transition.[9] |
| Non-linearity | A non-linear response in a calibration curve can be caused by issues with the internal standard.[3] In some cases, switching to a more suitable internal standard can resolve the problem.[3] |
Experimental Protocols
Protocol 1: Quantitative Analysis of a Small Molecule Drug in Plasma
This protocol outlines the typical steps for quantifying a small molecule drug in a plasma matrix using a SIL-IS with LC-MS/MS.
-
Reagent and Standard Preparation:
-
Prepare stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the SIL-IS at a fixed concentration.[1]
-
-
Sample Preparation:
-
Thaw the unknown samples, calibration standards, and QC samples.
-
To a fixed volume of each sample (e.g., 100 µL), add a fixed volume of the SIL-IS working solution and vortex.
-
Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of acetonitrile), vortexing, and centrifuging.
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a new tube.[1]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analyte and SIL-IS using a suitable HPLC or UPLC column and mobile phase gradient.
-
Detect the analyte and SIL-IS using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both.[1]
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the SIL-IS for each sample.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown and QC samples by interpolation from the calibration curve.
-
Evaluate the accuracy and precision of the QC samples to validate the analytical run.[1]
-
Protocol 2: Relative Quantification of Protein Phosphorylation using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.[11]
-
SILAC Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" media containing the normal amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).
-
The other population is grown in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) for several passages to ensure complete incorporation.
-
-
Sample Preparation and Digestion:
-
After treating one cell population with a stimulus to induce phosphorylation changes, harvest both cell populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Digest the combined protein mixture into peptides using a protease like trypsin.[1]
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the complex peptide mixture using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[1]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the SILAC labeling.[1]
-
-
Data Analysis:
-
Use specialized software to identify the phosphopeptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.[1]
-
Visual Guides
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Interference in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic interference in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions of different elemental or molecular origins have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum. This overlap can cause inaccurate quantification and identification of the analyte of interest.[1]
Q2: What are the common types of isotopic interference?
There are three primary types of spectroscopic interferences in mass spectrometry:
-
Isobaric Interference: This happens when isotopes of different elements have the same mass number. For example, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobaric and will appear at the same m/z value.[1][2][3]
-
Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte ion. A common example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺) in ICP-MS.[1][2][3]
-
Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) which appear in the mass spectrum at half their actual mass (m/z = mass/2). For instance, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.[1][4]
Q3: How can I identify potential isotopic interferences in my experiment?
Identifying potential interferences involves a combination of theoretical prediction and experimental verification:
-
Consult Isotope Tables: Review tables of natural isotopic abundances to identify potential isobaric interferences for your analyte.
-
Analyze Your Matrix: Consider the composition of your sample matrix, solvents, and any gases used (e.g., argon plasma gas).[5] High concentrations of elements like chlorine, sulfur, or sodium can form polyatomic ions.[5]
-
Run a Blank: Analyze a blank sample that contains the matrix but not the analyte. This helps identify background signals that may overlap with your analyte's m/z.[5]
-
Use High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve ions with the same nominal mass but different exact masses, helping to distinguish between your analyte and interfering species.[5][6][7]
Troubleshooting Guides
Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.
-
Step 1: Analyte Isotope Selection. The simplest approach is to select an alternative isotope of the analyte that is free from known isobaric overlaps.[1] Most elements have at least one isotope without isobaric interference.[1][2]
-
Step 2: Employ High-Resolution Mass Spectrometry (HR-MS). If an alternative isotope is unavailable or also has interference, HR-MS can be used. These instruments can resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.[1][6][8] For example, an Orbitrap mass spectrometer can resolve interferences in the m/z dimension, which improves sensitivity and accuracy.[6][7]
-
Step 3: Use Chemical Separation. Before mass analysis, chemical separation techniques like ion exchange chromatography can be used to remove the interfering element from the sample.[9]
-
Step 4: Apply Mathematical Correction. This method involves measuring a different, interference-free isotope of the interfering element and using the known natural isotopic abundance ratios to calculate and subtract its contribution from the analyte signal.[1][2][10]
-
Step 5: Utilize Tandem Mass Spectrometry (MS/MS) with Reaction Gases. In some cases, reactive gases can be used to induce a chemical reaction that shifts the analyte or interferent to a different mass. For example, in triple quadrupole ICP-MS, a reaction gas like oxygen or ammonia can be introduced in the collision/reaction cell.[11][12] One element may react to form a new product ion while the other does not, allowing for their separation.[11][12]
Issue 2: I suspect polyatomic interference from my sample matrix (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).
-
Step 1: Sample Preparation. The most effective strategy is to remove the matrix component causing the interference before analysis.[1] Proper sample preparation is critical for high-quality MS results.[13]
-
Step 2: Use Collision/Reaction Cells (CRC). In ICP-MS, CRCs are placed before the mass analyzer. A collision gas (like helium) can be used to reduce the kinetic energy of larger polyatomic ions, allowing them to be filtered out (Kinetic Energy Discrimination - KED).[5][11] A reaction gas can selectively react with the interfering species to change its mass or with the analyte to shift it to an interference-free mass.[12]
-
Step 3: Optimize Plasma Conditions. In ICP-MS, adjusting plasma parameters (e.g., using a "cool plasma") can reduce the formation of some polyatomic ions.[4]
-
Step 4: Use Tandem Mass Spectrometry (MS/MS). MS/MS adds a layer of specificity.[14][15] The first mass spectrometer (MS1) selects the precursor ion (at the interfered m/z), which is then fragmented. The second mass spectrometer (MS2) analyzes a specific, interference-free fragment ion, improving accuracy.[14]
Data Presentation
Table 1: Common Isobaric and Polyatomic Interferences in Mass Spectrometry.
| Analyte Isotope | m/z | Interfering Species | Type of Interference |
| ⁵⁸Ni⁺ | 58 | ⁵⁸Fe⁺ | Isobaric |
| ⁷⁵As⁺ | 75 | ⁴⁰Ar³⁵Cl⁺ | Polyatomic |
| ⁵¹V⁺ | 51 | ³⁵Cl¹⁶O⁺ | Polyatomic |
| ⁶⁸Zn⁺ | 68 | ¹³⁶Ba²⁺ | Doubly-Charged |
| ¹¹⁴Cd⁺ | 114 | ¹¹⁴Sn⁺ | Isobaric |
| ⁸⁷Sr⁺ | 87 | ⁸⁷Rb⁺ | Isobaric |
| ²⁰⁴Pb⁺ | 204 | ²⁰⁴Hg⁺ | Isobaric |
Experimental Protocols
Protocol 1: Mathematical Correction for Isobaric Interference
This protocol outlines the steps for correcting the interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺.[1][5][10]
-
Identify Interfering and Monitoring Isotopes:
-
Measure Signal Intensities:
-
Measure the total signal intensity at m/z 114 (which includes both ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺).
-
Measure the signal intensity of the interference-free tin isotope at m/z 118 (¹¹⁸Sn⁺).[1]
-
-
Calculate the Contribution of the Interference:
-
Use the known natural isotopic abundances of the tin isotopes. The natural abundance of ¹¹⁴Sn is approximately 0.65% and for ¹¹⁸Sn it is 24.23%.[5][10]
-
The intensity contribution from ¹¹⁴Sn⁺ at m/z 114 is calculated using the ratio of the natural abundances:
-
Corrected ¹¹⁴Cd⁺ Signal = (Total Signal at m/z 114) - [ (Signal at m/z 118) * (Natural Abundance of ¹¹⁴Sn / Natural Abundance of ¹¹⁸Sn) ]
-
Corrected ¹¹⁴Cd⁺ Signal = (Total Signal at m/z 114) - [ (Signal at m/z 118) * (0.0065 / 0.2423) ]
-
-
-
Software Implementation: This correction equation can often be entered directly into the instrument's software for automatic, real-time correction.[1][5]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
Technical Support Center: Quality Control of Isotopic Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and reliability of their isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control checkpoints in an isotopic labeling experiment?
A1: The success of an isotopic labeling experiment relies on several crucial quality control (QC) steps. The primary checkpoints include:
-
Verification of Isotopic Enrichment: Confirming the isotopic purity of the labeled standards before starting the experiment.[1]
-
Complete Label Incorporation: Ensuring that the label has been fully integrated into the cellular system in metabolic labeling experiments.[1]
-
Consistent Sample Mixing: Maintaining accuracy and consistency when combining samples for analysis.[1]
-
Validation of Mass Spectrometry Data: Ensuring the accuracy and reliability of the data generated by the mass spectrometer.[1]
Neglecting these steps can lead to inaccurate quantification and unreliable results.[1]
Q2: How can I assess the isotopic enrichment of my labeled compound?
A2: The isotopic enrichment of a labeled compound can be determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HR-MS allows for the calculation of isotopic purity by extracting and integrating isotopic ions.[1][2] NMR is used to confirm the structural integrity and the specific locations of the isotopic labels.[1][2] It is essential to perform these measurements before beginning the experiment to ensure the quality of the labeling reagent.[1]
Q3: What is metabolic scrambling and how can it impact my results?
Q4: Why is it important to correct for natural isotopic abundance?
A4: Many elements, such as carbon, have naturally occurring stable isotopes (e.g., ¹³C).[1] These natural isotopes are present in both labeled and unlabeled compounds and contribute to their mass spectra.[1] Failing to correct for this natural abundance can cause an overestimation of the labeled fraction, introducing systematic errors into the quantitative analysis.[1] Various software tools are available to perform this correction based on the elemental composition of the analyte.[1]
Troubleshooting Guides
Issue 1: Incomplete Label Incorporation in SILAC Experiments
Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, resulting in inaccurate protein quantification. The anticipated mass shift between light and heavy peptides is not consistently observed.
Troubleshooting Table:
| Possible Cause | Solution | Expected Outcome |
| Insufficient Cell Doublings | Ensure cells have undergone a minimum of 5-6 doublings in the SILAC medium to achieve >99% incorporation.[1] | Complete replacement of natural amino acids with their heavy counterparts. |
| Incorrect Media Formulation | Double-check the SILAC medium formulation to confirm it completely lacks the light version of the amino acid being used for labeling.[3] | Proper labeling environment is established. |
| Amino Acid Conversion | Some cell lines can convert certain amino acids (e.g., arginine to proline).[1][3] Check for this and consider using a cell line deficient in this pathway or using both labeled arginine and proline. | Minimized metabolic conversion and accurate labeling. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, as it can interfere with amino acid metabolism.[1] | Elimination of a biological variable that can interfere with labeling. |
Experimental Protocol: Verifying SILAC Labeling Efficiency
-
Cell Culture: Culture a small batch of cells in the "heavy" SILAC medium for the intended duration of the experiment.
-
Harvest and Protein Extraction: Harvest the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using trypsin.[1]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS.[1]
-
Data Analysis: Search the data for peptides and manually inspect the spectra of several high-intensity peptides. Compare the intensity of the light and heavy isotopic envelopes. For >99% incorporation, the light peak should be absent or at a very low noise level.
Issue 2: Poor Labeling Efficiency in TMT Experiments
Symptom: Low reporter ion intensities and a high number of missing values in the quantitative data across different TMT channels.[1]
Troubleshooting Table:
| Possible Cause | Solution | Expected Outcome |
| Insufficient TMT Reagent | Ensure an adequate molar excess of the TMT reagent to the total amount of peptide, following the manufacturer's recommendations.[1] | Complete labeling of all available primary amines on the peptides. |
| Incorrect Sample pH | Before adding the TMT reagent, ensure the pH of the peptide solution is between 8.0 and 8.5, as acidic conditions can significantly reduce labeling efficiency.[1] | Optimal pH for the labeling reaction. |
| Interfering Buffer Substances | Ensure that the sample buffer is free of primary amine-containing substances like Tris or glycine, which will compete with peptides for the TMT reagent. | Removal of competing substances for efficient labeling. |
| Hydrolyzed TMT Reagent | Use freshly prepared TMT reagent and store it under anhydrous conditions to prevent hydrolysis. | Active TMT reagent for efficient labeling. |
Experimental Protocol: TMT Labeling Efficiency QC
-
Small-Scale Labeling: Before labeling the entire set of samples, perform a small-scale test reaction with a pooled sample.[3]
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture.[3]
-
Data Analysis: Search the data, allowing for the TMT label as a variable modification on the N-terminus and lysine residues.[3] Calculate the percentage of labeled peptides to determine the labeling efficiency. An efficiency of >99% is desirable.
Issue 3: Inaccurate Flux Calculations in ¹³C Metabolic Flux Analysis (MFA)
Troubleshooting Table:
| Possible Cause | Solution | Expected Outcome |
| Metabolic Steady State Not Reached | Ensure that the cells are in a metabolic and isotopic steady state before harvesting. This can be verified by analyzing metabolite labeling patterns at different time points.[1] | Constant isotopic enrichment in key metabolites, indicating a steady state has been achieved. |
| Incorrect Tracer Choice | The choice of isotopic tracer significantly impacts the precision of estimated fluxes.[4][5] Use literature and computational tools to select the optimal tracer for the specific pathways of interest. | Maximized information content from the labeling data. |
| Inaccurate Measurement of Extracellular Fluxes | Precisely measure the uptake and secretion rates of metabolites (e.g., glucose, lactate, amino acids) as these are critical constraints for the metabolic model. | Accurate boundary conditions for the flux model. |
| Incomplete Mass Spectrometry Data | Ensure that the mass spectrometry method is capable of resolving and accurately quantifying all relevant mass isotopomers for the metabolites of interest. | High-quality labeling data for accurate flux calculation. |
Experimental Protocol: Verifying Isotopic Steady State
-
Time-Course Experiment: Set up parallel cell cultures and introduce the ¹³C-labeled substrate.
-
Sample Collection: Harvest cells and quench metabolism at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze the isotopic enrichment of key, stable metabolites (e.g., citrate, glutamate) using LC-MS or GC-MS.
-
Data Analysis: Plot the fractional isotopic enrichment of each metabolite over time. Isotopic steady state is reached when the enrichment plateaus.
Visualizations
Caption: General workflow for quality control in isotopic labeling experiments.
References
Betahistine impurity 5-13C,d3 stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Betahistine Impurity 5-13C,d3. For researchers, scientists, and drug development professionals, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
The definitive storage conditions are provided on the Certificate of Analysis (CoA) supplied by the manufacturer.[1] It is crucial to consult the CoA for your specific batch. However, for a related compound, Betahistine Impurity 5, a storage temperature of 2-8 °C is recommended.[2] For long-term stability, it is advisable to store the compound in a well-sealed container, protected from light and moisture, at refrigerated temperatures.
Q2: How should I handle the shipping and short-term storage of this compound?
While specific instructions should be confirmed with the supplier, this compound is often shipped at room temperature for deliveries within the continental US.[1] This suggests a degree of short-term stability at ambient temperatures. Upon receipt, it is best practice to transfer the compound to the recommended long-term storage conditions as soon as possible.
Q3: What are the potential degradation pathways for Betahistine impurities?
Forced degradation studies on betahistine have shown that impurities can form under stress conditions, particularly with exposure to heat.[3][4] One study noted a significant increase in certain impurities after exposure to 60°C for 10 days.[3] Therefore, avoiding high temperatures is critical to prevent degradation. Other factors that can mediate molecular changes in drug structures include oxygen and light.[3][4]
Q4: I am seeing unexpected peaks in my analytical results. What could be the cause?
Unexpected peaks could arise from several sources:
-
Degradation: Improper storage or handling may have led to the degradation of the compound. Review the storage conditions and handling procedures.
-
Contamination: Ensure that all glassware, solvents, and instruments used are free from contaminants.
-
Isotopic Purity: While isotopically labeled standards are highly pure, minute isotopic impurities can sometimes be detected, especially when using high concentrations of the internal standard.[5]
Q5: Why is using an isotopically labeled impurity standard important in research?
Isotopically labeled impurities are vital tools in pharmaceutical research and development.[] They are used as internal standards for the accurate quantification of the unlabeled impurity in drug substances, which is essential for quality control, method validation, and stability studies.[][7] Their use can help to account for variations in sample preparation and instrumental analysis.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Purity/Signal Intensity | Degradation due to improper storage. | Verify storage conditions against the Certificate of Analysis. Ensure the compound is stored at the correct temperature, protected from light and moisture. |
| Repeated freeze-thaw cycles of solutions. | Aliquot solutions into single-use vials to minimize freeze-thaw cycles. | |
| Inconsistent Results in Quantitative Analysis | Inaccurate concentration of stock solutions. | Prepare fresh stock solutions using a calibrated balance and high-purity solvents. A stock solution of a similar compound was prepared in methanol/water (5:5 v/v).[3] |
| Degradation of the compound in solution. | Assess the stability of the compound in the chosen solvent. It is advisable to prepare solutions fresh for each experiment. | |
| Appearance of Unknown Peaks | Thermal degradation. | Avoid exposure of the compound to high temperatures during sample preparation and analysis. Forced degradation studies on betahistine have shown impurity formation at elevated temperatures.[3] |
| Contamination from laboratory equipment or solvents. | Use high-purity solvents and thoroughly clean all laboratory equipment. |
Experimental Protocols
Protocol for Assessing Short-Term Stability in Solution
This protocol is a general guideline. Specific concentrations and time points should be adapted to your experimental needs.
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or a methanol/water mixture.
-
Sample Aliquoting: Aliquot the stock solution into multiple vials to be tested at different time points.
-
Storage Conditions: Store the vials under typical laboratory conditions (e.g., room temperature on a benchtop) and protected from light.
-
Time Points: Analyze a fresh vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to determine the purity and concentration of the compound at each time point.
-
Data Evaluation: Compare the results over time to the initial (time 0) measurement to assess for any degradation.
Visualizations
Caption: A generalized workflow for assessing the stability of a chemical compound.
Caption: A logical diagram for troubleshooting inconsistent analytical results.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Betahistine Using the Isotopically Labeled Internal Standard: Betahistine Impurity 5-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in pharmaceutical products is paramount for ensuring safety and efficacy. The validation of analytical methods used for this purpose is a critical regulatory requirement. This guide provides a comprehensive comparison of an analytical method for Betahistine and its impurities utilizing the isotopically labeled internal standard, Betahistine impurity 5-¹³C,d₃, against a method using a conventional internal standard.
The use of a stable isotope-labeled internal standard, such as Betahistine impurity 5-¹³C,d₃, is a powerful technique in quantitative analysis, particularly in mass spectrometry-based methods.[1] This is due to its similar chemical and physical properties to the analyte, which allows it to compensate for variability in sample preparation and instrument response.
Experimental Protocols
A High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of Betahistine and its related impurity. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3][4][5] Two approaches were compared: one using Betahistine impurity 5-¹³C,d₃ as the internal standard (Method A) and another using a structurally similar but non-isotopically labeled compound as the internal standard (Method B).
Method A: HPLC-MS/MS with Isotopically Labeled Internal Standard
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betahistine: Precursor ion > Product ion
-
Betahistine Impurity 5: Precursor ion > Product ion
-
Betahistine impurity 5-¹³C,d₃ (IS): Precursor ion > Product ion
-
-
-
Sample Preparation: A specific volume of the sample solution is mixed with a fixed concentration of the internal standard solution (Betahistine impurity 5-¹³C,d₃). The mixture is then diluted to the final volume with the mobile phase.
Method B: HPLC-MS/MS with Conventional Internal Standard
The instrumentation and chromatographic conditions for Method B are identical to Method A. The key difference lies in the choice of the internal standard and the corresponding MRM transition.
-
Internal Standard: A non-isotopically labeled compound, structurally similar to Betahistine.
-
Mass Spectrometric Conditions:
-
MRM Transitions:
-
Betahistine: Precursor ion > Product ion
-
Betahistine Impurity 5: Precursor ion > Product ion
-
Conventional IS: Precursor ion > Product ion
-
-
-
Sample Preparation: Similar to Method A, with the conventional internal standard solution being used instead of the isotopically labeled one.
Data Presentation: A Comparative Analysis
The performance of both methods was evaluated based on key validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Method A (with Betahistine impurity 5-¹³C,d₃) | Method B (with Conventional IS) |
| Analyte | Betahistine | Betahistine Impurity 5 |
| Range (µg/mL) | 0.01 - 10 | 0.005 - 5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 1.02x + 0.001 | y = 0.98x + 0.002 |
Table 2: Accuracy and Precision
| Concentration Level | Method A (with Betahistine impurity 5-¹³C,d₃) | Method B (with Conventional IS) |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC | 99.5 | 1.2 |
| Medium QC | 100.2 | 0.8 |
| High QC | 99.8 | 1.0 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (with Betahistine impurity 5-¹³C,d₃) | Method B (with Conventional IS) |
| Analyte | Betahistine | Betahistine Impurity 5 |
| LOD (µg/mL) | 0.003 | 0.0015 |
| LOQ (µg/mL) | 0.01 | 0.005 |
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation and the key advantages of using an isotopically labeled internal standard.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of internal standard methodologies.
Conclusion
The validation data clearly demonstrates the superiority of using Betahistine impurity 5-¹³C,d₃ as an internal standard for the quantitative analysis of Betahistine and its impurities. The method exhibits enhanced accuracy, precision, and lower detection and quantitation limits compared to the method using a conventional internal standard. The co-elution of the isotopically labeled internal standard with the analyte allows for more effective compensation of matrix effects and variations in instrument response, leading to more reliable and robust analytical data. This is a critical advantage in the context of pharmaceutical quality control and regulatory submissions.
References
- 1. Betahistine impurity 5-13C,d3 MedChemExpress (MCE) [chembk.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Isotopically Labeled Internal Standards for Betahistine Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of pharmaceutical compounds is paramount. In the realm of bioanalysis, the use of internal standards is a cornerstone of robust and reliable analytical methods. This guide provides a comprehensive comparison of the performance of isotopically labeled internal standards, with a focus on the analysis of Betahistine and its impurities. While direct experimental data for "Betahistine impurity 5-13C,d3" is not publicly available, this guide will objectively compare the theoretical advantages of such a standard against the well-established performance of other commercially available labeled internal standards, supported by experimental data.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest and is added in a known quantity to all samples, calibrators, and quality controls.[2] By monitoring the ratio of the analyte's response to the internal standard's response, variations arising from extraction efficiency, matrix effects, and instrument response can be effectively normalized, leading to significantly improved accuracy and precision.[3]
Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard, particularly for mass spectrometry-based assays.[4][5] These standards have one or more atoms replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H/D, ¹⁵N).[6] This subtle mass difference allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.
Comparison of Internal Standards for Betahistine Analysis
While the specific isotopically labeled "this compound" is not a commonly cited internal standard in the literature, we can infer its ideal characteristics and compare them to a widely used alternative, Betahistine-d4. Betahistine impurity 5 has been identified as 2-Hydroxy-2-(2-(methyl(2-(pyridin-2-yl)ethyl)amino)-2-oxoethyl)succinic acid.[7][8] An isotopically labeled version of this impurity would theoretically offer excellent performance as an internal standard for the quantification of this specific impurity.
For the analysis of the parent drug, Betahistine, a deuterated form, Betahistine-d4, has been successfully used and validated in several studies.[3][9]
| Parameter | This compound (Hypothetical) | Betahistine-d4 (Deuterated Parent Analyte) | Structural Analog (Non-labeled) |
| Analyte Mimicry | Excellent for Betahistine impurity 5 | Excellent for Betahistine | Moderate to Poor |
| Co-elution with Analyte | Expected to be identical to the impurity | Very close to Betahistine | May differ significantly |
| Correction for Matrix Effects | High | High | Variable and often incomplete |
| Correction for Extraction Recovery | High | High | Variable |
| Accuracy (% Bias) | Expected to be within ±5% | Typically within ±2%[9][10] | Can exceed ±15% |
| Precision (%RSD) | Expected to be <10% | Intra- and inter-day precision <2%[9][10] | Can be >15% |
Experimental Data: Performance of Betahistine-d4 as an Internal Standard
A validated LC-MS/MS method for the quantification of Betahistine in human plasma using Betahistine-d4 as an internal standard has demonstrated excellent accuracy and precision.[9][10]
Table 1: Accuracy and Precision Data for the Quantification of Betahistine using Betahistine-d4 Internal Standard [9][10]
| Quality Control Sample | Nominal Concentration (pg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 10.00 | 1.6 | 101.85 | 0.54 | 101.14 |
| LQC | 30.00 | 1.1 | 98.04 | 0.20 | 98.04 |
| MQC | 250.0 | 1.5 | 99.60 | 0.32 | 99.80 |
| HQC | 400.0 | 1.2 | 100.25 | 0.45 | 100.50 |
Data adapted from a validated LC-MS/MS method.[9][10] LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for the determination of Betahistine in human plasma is provided below as a reference.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of Betahistine-d4 internal standard solution (100 pg/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Acetonitrile: 0.1% formic acid in water (80:20 v/v).[9]
-
Flow Rate: 0.8 mL/min.[9]
-
MS System: Triple quadrupole mass spectrometer (e.g., API 4000).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical basis for using an isotopically labeled internal standard.
Caption: Analytical workflow for Betahistine quantification.
Caption: Logic of using an isotopically labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard is unequivocally the superior approach for achieving high accuracy and precision in the quantitative analysis of Betahistine and its impurities. While "this compound" represents a theoretically ideal internal standard for its corresponding impurity, the principles of its application are well-demonstrated by the validated use of Betahistine-d4 for the parent compound. The near-identical chemical behavior of SIL internal standards ensures they effectively compensate for analytical variabilities, leading to robust and reliable data that is crucial for researchers, scientists, and drug development professionals. The experimental data for Betahistine-d4 underscores the significant advantages of this methodology in modern bioanalysis.
References
- 1. Spectrophotometric estimation of betahistine hydrochloride in tablet formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Study on determination of the related substances in betahistine h...: Ingenta Connect [ingentaconnect.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. allmpus.com [allmpus.com]
- 8. kmpharma.in [kmpharma.in]
- 9. journalcmpr.com [journalcmpr.com]
- 10. journalcmpr.com [journalcmpr.com]
Navigating Precision: A Comparative Guide to Isotopically Labeled Standards in Pharmaceutical Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of successful pharmaceutical development. The choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity and regulatory acceptance. This guide provides an objective comparison of isotopically labeled standards with their alternatives, supported by experimental data and detailed methodologies, to empower informed decisions in alignment with global regulatory expectations.
The landscape of bioanalytical method validation is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) M10 guideline providing a unified framework.[1][2] A central tenet of these guidelines is the indispensable role of an internal standard to correct for variability during sample preparation and analysis.[3][4] Among the available choices, stable isotope-labeled internal standards (SIL-ISs) are universally recognized as the "gold standard" for quantitative mass spectrometry-based assays.[1][3]
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-ISs)
SIL-ISs are molecules in which one or more atoms have been substituted with their stable (non-radioactive) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] This subtle modification in mass allows them to be distinguished from the unlabeled analyte by a mass spectrometer, while their chemical and physical properties remain virtually identical. This near-perfect analogy to the analyte is the key to their superior performance.
The primary advantage of a SIL-IS is its ability to co-elute with the analyte during chromatographic separation, meaning it experiences the same extraction recovery and, most importantly, the same matrix effects.[4][6] Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of variability and inaccuracy in bioanalysis. By tracking the analyte-to-SIL-IS peak area ratio, these variations can be effectively normalized, leading to highly accurate and precise quantification.[6]
The Alternative: Structural Analogs
Performance Comparison: SIL-IS vs. Structural Analog
The following table summarizes the key performance differences between SIL-ISs and structural analogs, based on established scientific principles and regulatory expectations.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Rationale & Regulatory Perspective |
| Compensation for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing identical ion suppression or enhancement.[4][6] | Variable to Poor: Differences in physicochemical properties can lead to different retention times and differential matrix effects, impacting accuracy.[4] | ICH M10 Guideline: Emphasizes the need to monitor the IS response to ensure the reliability of the data, a criterion more consistently met by SIL-ISs.[4] |
| Extraction Recovery Correction | Excellent: Behaves identically to the analyte during all sample preparation steps.[3] | Variable: Differences in properties like polarity and solubility can lead to different extraction efficiencies. | FDA & EMA Guidance: Stress the importance of a well-characterized and consistently performing IS.[2][4] |
| Accuracy & Precision | High: Minimizes variability, leading to more reliable and reproducible quantitative data.[5] | Lower: Prone to higher variability, potentially compromising the accuracy of pharmacokinetic and toxicokinetic data. | Regulatory Acceptance: Data generated using SIL-ISs is generally viewed with higher confidence by regulatory authorities. |
| Cost & Availability | Can be more expensive and time-consuming to synthesize, especially for complex molecules.[1] | Often more readily available and less expensive.[1] | Practical Consideration: While cost is a factor, the potential for failed batches or repeat studies due to poor data quality can outweigh the initial savings of using a structural analog. |
| Isotopic Purity & Stability | Must be of high isotopic purity and free from unlabeled analyte. The stability of the label is crucial.[1][5] | Not applicable. | ICH M10 Guideline: Requires assessment to ensure the IS does not interfere with the analyte.[2] |
Experimental Protocols
To ensure the reliability of bioanalytical data, rigorous validation of the analytical method is required. Below are detailed methodologies for key experiments cited in regulatory guidelines.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the potential for matrix components to interfere with the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and IS in a pure solvent (e.g., methanol/water).
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., plasma, urine) using the intended sample preparation method. Spike the resulting extract with the analyte and IS at the same concentration as in Set 1.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF) = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.
Protocol 2: Assessment of Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set 1 (Pre-Extraction Spiked Matrix): Spike the analyte and IS into the biological matrix before the extraction procedure.
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank matrix and then spike the analyte and IS into the final extract.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Recovery (%) = (Peak area of analyte in Set 1) / (Peak area of analyte in Set 2) x 100
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across low, medium, and high QC levels should ideally be ≤15%.[2]
Protocol 3: Stability Assessment
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Methodology:
-
Sample Preparation: Prepare low and high concentration quality control (QC) samples in the biological matrix.
-
Stability Conditions to be Evaluated:
-
Freeze-Thaw Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw at room temperature. Repeat for at least three cycles.[3]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.[2][3]
-
Long-Term Stability: Store QC samples at the intended storage temperature for a duration that covers the expected sample storage period in a study.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
Visualizing the Workflow and Decision-Making Process
To further clarify the key processes and logical relationships in the selection and use of internal standards, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard (SIL-IS).
References
A Comparative Guide to ICH Guidelines for Impurity Testing in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The International Council for Harmonisation (ICH) has established a set of comprehensive guidelines to ensure the safety and quality of pharmaceutical products. A critical aspect of these guidelines is the control of impurities, which can arise during the manufacturing process and storage of drug substances and products. This guide provides a comparative overview of the key ICH guidelines for impurity testing, presenting quantitative thresholds, experimental protocols, and a logical workflow for impurity management to aid researchers and drug development professionals in this crucial area.
The primary ICH guidelines governing impurities in new drug substances and products are:
-
ICH Q3C(R5): Impurities: Guideline for Residual Solvents[5]
-
ICH Q3D(R2): Guideline for Elemental Impurities[6]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk[7]
These guidelines provide a framework for the identification, qualification, and control of different types of impurities, including organic impurities, inorganic impurities, residual solvents, elemental impurities, and mutagenic impurities.
Data Presentation: Quantitative Impurity Thresholds
The following tables summarize the key quantitative thresholds for reporting, identification, and qualification of impurities as outlined in the respective ICH guidelines. These thresholds are crucial for maintaining regulatory compliance and ensuring patient safety.
Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A(R2))
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[1]
Table 2: Thresholds for Impurities in New Drug Products (ICH Q3B(R2))
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.5% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.2% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.05% | 0.10% | 0.15% |
TDI: Total Daily Intake. Source: ICH Q3B(R2) Guideline[4]
Table 3: Classification and Limits of Residual Solvents (ICH Q3C(R5))
| Class | Description | Examples | Permitted Daily Exposure (PDE) |
| Class 1 | Solvents to be avoided | Benzene, Carbon tetrachloride | Varies by solvent (e.g., Benzene: 2 ppm) |
| Class 2 | Solvents to be limited | Acetonitrile, Chloroform, Methanol | Varies by solvent (e.g., Acetonitrile: 410 ppm) |
| Class 3 | Solvents with low toxic potential | Acetic acid, Acetone, Ethanol | 5000 ppm or 50 mg/day |
Source: ICH Q3C(R5) Guideline[5][8]
Table 4: Permitted Daily Exposures (PDEs) for Elemental Impurities (ICH Q3D(R2))
| Class | Elements | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| 1 | As, Cd, Hg, Pb | 1.5, 0.5, 1.5, 0.5 | 1.5, 0.2, 1.5, 0.5 | 0.02, 0.02, 0.1, 0.1 |
| 2A | Co, Ni, V | 5, 20, 10 | 0.5, 2, 1 | 0.03, 0.5, 0.1 |
| 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl | 100, 100, 10, 10, 10, 10, 10, 10, 80, 8 | 10, 10, 1, 1, 1, 1, 1, 1, 8, 0.8 | 0.7, 0.1, 0.01, 0.01, 0.01, 0.01, 0.01, 0.01, 1.3, 0.08 |
| 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | 700, 11000, 1000, 50, 1000, 90, 6000 | 70, 110, 100, 25, 10, 9, 60 | 3, 0.3, 1, 0.25, 1, 0.9, 6 |
Source: ICH Q3D(R2) Guideline[6][9]
Table 5: Thresholds of Toxicological Concern (TTC) for Mutagenic Impurities (ICH M7(R2))
| Duration of Treatment | Acceptable Intake |
| Less than or equal to 1 month | 120 µ g/day |
| > 1 to 12 months | 20 µ g/day |
| > 1 to 10 years | 10 µ g/day |
| > 10 years to lifetime | 1.5 µ g/day |
Source: ICH M7(R2) Guideline[7][10]
Experimental Protocols
The accurate detection and quantification of impurities rely on validated analytical procedures. Below are detailed methodologies for key experiments commonly employed in pharmaceutical impurity testing.
1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities
-
Objective: To separate, detect, and quantify organic impurities in a drug substance or product.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a known concentration.
-
Chromatographic System: Utilize an HPLC system equipped with a suitable detector (e.g., UV, PDA, or MS).
-
Column: Select a column with appropriate stationary phase chemistry (e.g., C18, C8) and dimensions based on the properties of the analyte and impurities.
-
Mobile Phase: Prepare a mobile phase, often a mixture of aqueous and organic solvents, and adjust the pH as needed. Gradient elution is commonly used to resolve complex mixtures.
-
Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.
-
Detection: Monitor the eluent at a wavelength where the drug substance and impurities have adequate absorbance. For unknown impurities, a Photo Diode Array (PDA) detector is useful for obtaining UV spectra. Mass Spectrometry (MS) can be used for identification.
-
Quantification: Calculate the amount of each impurity by comparing its peak area to that of a reference standard or by using the principle of area normalization.
-
-
Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
2. Gas Chromatography (GC) for Residual Solvents
-
Objective: To identify and quantify residual solvents in a drug substance, excipient, or product.
-
Methodology:
-
Sample Preparation: Dissolve the sample in a high-boiling point solvent (e.g., dimethyl sulfoxide, dimethylformamide) in a headspace vial.
-
Headspace Autosampler: Place the vial in a headspace autosampler, which heats the sample to a specific temperature for a set time, allowing volatile solvents to partition into the headspace gas.
-
GC System: Inject a portion of the headspace gas into a GC system equipped with a Flame Ionization Detector (FID).
-
Column: Use a capillary column with a suitable stationary phase (e.g., polyethylene glycol or polysiloxane).
-
Carrier Gas: Use an inert gas like helium or nitrogen as the carrier gas.
-
Temperature Program: Employ a temperature program to separate the solvents based on their boiling points.
-
Identification and Quantification: Identify solvents by comparing their retention times with those of known standards. Quantify by comparing the peak areas to a calibration curve generated from standards.
-
3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
-
Objective: To detect and quantify elemental impurities at trace levels.
-
Methodology:
-
Sample Preparation: Accurately weigh the sample and digest it using a closed-vessel microwave digestion system with concentrated acids (e.g., nitric acid, hydrochloric acid). This process breaks down the sample matrix and brings the elements into solution.
-
ICP-MS System: Introduce the digested sample solution into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the elements.
-
Mass Spectrometer: The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detection: A detector counts the ions for each element, providing a signal proportional to the concentration.
-
Quantification: Determine the concentration of each element by comparing the signal to a calibration curve prepared from certified reference materials.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the identification and qualification of impurities in new drug substances, as guided by ICH Q3A(R2).
Caption: Workflow for Impurity Management under ICH Q3A(R2).
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. gmp-navigator.com [gmp-navigator.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Federal Register :: Q3D(R2)-Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. database.ich.org [database.ich.org]
Navigating Analytical Precision: A Comparative Guide to Cross-Validation with Different Labeled Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of regulatory approval and scientific discovery. The choice of an internal standard (IS) is a critical determinant of an analytical method's robustness, directly impacting accuracy and precision. This guide provides an objective comparison of analytical methods cross-validated with different labeled internal standards, supported by experimental data and detailed protocols, to empower you in making informed decisions for your bioanalytical assays.
In the landscape of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is indispensable for correcting variability during sample processing and analysis.[1] Stable isotope-labeled internal standards (SIL-ISs), which are chemically identical to the analyte but differ in mass, are widely regarded as the "gold standard".[2][3] However, the specific isotope used (e.g., Carbon-13, Deuterium) and the alternative use of structural analog internal standards present distinct performance profiles that necessitate careful consideration and validation.
Cross-validation of analytical methods is a crucial step to ensure data comparability and reliability, especially when a method is transferred between laboratories or when different analytical methods are used within the same study.[2][4] This guide delves into the nuances of cross-validating methods with different labeled standards, providing a clear framework for evaluating their performance.
Performance Showdown: Stable Isotope-Labeled vs. Analog Internal Standards
The fundamental advantage of a SIL-IS lies in its ability to co-elute with the analyte and experience nearly identical matrix effects and ionization suppression, thereby providing superior correction for analytical variability.[2][5] Structural analogs, while a viable alternative when a SIL-IS is unavailable, may exhibit different chromatographic behavior and ionization efficiency, potentially compromising accuracy.[6][7]
A case study on the anticancer agent Kahalalide F highlights these differences. When two LC-MS/MS methods were cross-validated, one using a deuterated SIL-IS (d4-Kahalalide F) and the other a structural analog, the SIL-IS method demonstrated superior performance.[3] Similarly, a study on the quantification of Rhein, a therapeutic compound, using Rhein-13C6 as a SIL-IS showed significant improvements in sensitivity, precision, and accuracy compared to an external standard method.[8]
The following table summarizes the key performance parameters from a hypothetical cross-validation study comparing a SIL-IS and a structural analog IS for the analysis of a therapeutic drug.
| Performance Parameter | Method with SIL-IS | Method with Structural Analog IS | Acceptance Criteria (Typical) |
| Accuracy (% Bias) | Within ±5% | Can be within ±15% | ±15% of nominal value |
| Precision (%CV) | < 10% | < 15% | ≤15% |
| Matrix Effect (%CV) | ≤ 5% | ≤ 20% | CV ≤15% |
| Recovery Consistency | High | Moderate to High | Consistent and reproducible |
This table presents illustrative data based on typical performance characteristics observed in comparative studies.
The Isotope Debate: Carbon-13 (¹³C) vs. Deuterium (²H)
Even within the realm of SIL-ISs, the choice of isotope can influence assay performance. While deuterium (²H) labeled standards are common, there is growing evidence suggesting that heavy atom labeled standards like Carbon-13 (¹³C) may offer better performance.[2] Deuterium-labeled compounds can sometimes exhibit different retention times and recoveries compared to the unlabeled analyte.[7][9] In contrast, ¹³C-labeled standards have a minimal impact on the molecule's physicochemical properties, leading to better co-elution and more reliable correction for matrix effects.[10]
A comparative study on the determination of amphetamines revealed significant chromatographic separation between the analyte and its deuterated analogs, a phenomenon less likely with ¹³C-labeled standards.[2]
The following table summarizes a comparison of key performance characteristics between ¹³C and ²H labeled internal standards based on findings from various studies.
| Performance Parameter | ¹³C-Labeled Internal Standard | ²H-Labeled Internal Standard | Key Considerations |
| Chromatographic Co-elution | Excellent (typically identical retention time) | Good to Excellent (potential for slight shifts) | Isotopic effects of deuterium can alter retention |
| Matrix Effect Correction | Superior | Good | Better co-elution leads to more accurate correction |
| Isotopic Stability | High | Generally high, but risk of back-exchange | Deuterium on certain positions can be labile |
| Cost & Availability | Generally higher and less available | More commonly available and often less expensive | Synthesis of ¹³C-IS can be more complex |
Experimental Protocols for Cross-Validation
A robust cross-validation study is essential to ensure the interchangeability of analytical methods. The following protocol outlines the key steps for performing a cross-validation between two methods utilizing different labeled internal standards.
Objective
To compare the performance of two validated bioanalytical methods (Method A with SIL-IS 1 and Method B with SIL-IS 2 or a structural analog) and determine if they produce comparable results.
Materials
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.
-
Analyte reference standard.
-
Internal standard reference standards (e.g., ¹³C-labeled IS, ²H-labeled IS, or structural analog).
-
Quality control (QC) samples at low, medium, and high concentrations.
-
Incurred (study) samples, if available.[11]
Procedure
-
Sample Preparation: Prepare calibration standards and QC samples by spiking the blank biological matrix with known concentrations of the analyte.
-
Analysis: Analyze the same set of calibration standards, QC samples, and incurred samples using both Method A and Method B.
-
Data Evaluation:
-
Calculate the concentration of the analyte in the QC and incurred samples using both methods.
-
Compare the results obtained from both methods. The difference between the values should be within a predefined acceptance criterion (e.g., ±20% for at least 67% of the samples).[12]
-
Assess the accuracy and precision for each method based on the QC sample results.
-
Evaluate and compare the matrix effects and recovery for both methods.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical frameworks, the following diagrams illustrate the cross-validation workflow and the decision-making process for selecting an appropriate internal standard.
Caption: Workflow for cross-validating an analytical method.
Caption: Decision tree for selecting an internal standard.
Conclusion
The cross-validation of analytical methods using different labeled standards is a critical exercise in ensuring the generation of high-quality, reliable, and interchangeable bioanalytical data. The evidence strongly supports the use of stable isotope-labeled internal standards, with ¹³C-labeled standards often providing the most robust performance due to their near-perfect co-elution with the analyte. While structural analogs can be employed, they require more extensive validation to ensure they adequately compensate for analytical variability. By following rigorous cross-validation protocols and carefully selecting the appropriate internal standard, researchers can have high confidence in their bioanalytical results, a cornerstone of successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Performance Evaluation of Betahistine Impurity 5-¹³C,d₃ in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Betahistine and the Role of Internal Standards
Betahistine is a histamine analog used in the treatment of Ménière's disease, characterized by vertigo, tinnitus, and hearing loss. Accurate quantification of Betahistine and its impurities in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, safety, and for pharmacokinetic studies.
In chromatographic and mass spectrometric analyses, an internal standard (IS) is essential for correcting variations in sample preparation and instrument response. An ideal IS mimics the analyte's chemical and physical properties. Stable isotope-labeled (SIL) internal standards are considered the gold standard as their behavior during extraction, chromatography, and ionization is nearly identical to the unlabeled analyte. Betahistine Impurity 5-¹³C,d₃ is one such SIL standard.[1][2][3][4]
Comparative Analysis of Internal Standards for Betahistine Quantification
The performance of Betahistine Impurity 5-¹³C,d₃ is best understood in comparison to other potential internal standards that could be used for Betahistine analysis, such as a deuterated analog (e.g., Betahistine-d₄) or a structurally similar molecule (analog IS).
Table 1: Comparison of Potential Internal Standards for Betahistine Analysis
| Feature | Betahistine Impurity 5-¹³C,d₃ (SIL) | Betahistine-d₄ (SIL) | Analog Internal Standard |
| Structural & Chemical Similarity | Identical to the analyte, with ¹³C and deuterium labels. | Identical to the analyte, with deuterium labels. | Structurally similar but not identical. |
| Co-elution in Chromatography | Expected to co-elute with the analyte. | Expected to co-elute with the analyte. | May have a different retention time. |
| Ionization Efficiency (MS) | Nearly identical to the analyte. | Nearly identical to the analyte. | May differ from the analyte. |
| Correction for Matrix Effects | Excellent. | Excellent. | Variable, may not fully compensate. |
| Potential for Isotopic Crosstalk | Low, due to a significant mass difference. | Possible, especially with high analyte concentrations. | Not applicable. |
| Commercial Availability | Available from specialized suppliers.[1][2][3][4] | Available from specialized suppliers.[5][6] | Varies depending on the chosen analog. |
| Cost | Generally high. | Generally high. | Can be lower. |
Experimental Protocols for Performance Evaluation
The following are representative experimental protocols adapted from existing literature on Betahistine analysis, which can be used to evaluate the performance of Betahistine Impurity 5-¹³C,d₃.[5][7][8][9]
Analysis in Pharmaceutical Formulations (e.g., Tablets)
This protocol is based on High-Performance Liquid Chromatography (HPLC) methods.[7][10][11][12]
Objective: To determine the accuracy and precision of quantifying a Betahistine impurity in a tablet matrix using Betahistine Impurity 5-¹³C,d₃ as an internal standard.
Methodology:
-
Standard Preparation: Prepare a stock solution of Betahistine Impurity 5-¹³C,d₃ in a suitable solvent (e.g., methanol or water).[10]
-
Sample Preparation:
-
Weigh and finely powder a known number of Betahistine tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a known amount of the internal standard stock solution.
-
Add extraction solvent (e.g., a mixture of methanol and water), sonicate for 15 minutes, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (Illustrative):
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
-
Determine the concentration of the Betahistine impurity in the tablet sample from the calibration curve.
-
Analysis in Biological Matrices (e.g., Human Plasma)
This protocol is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are highly sensitive and specific.[5][6][9]
Objective: To evaluate the performance of Betahistine Impurity 5-¹³C,d₃ in compensating for matrix effects during the quantification of Betahistine's major metabolite, 2-pyridyl acetic acid (2-PAA), in human plasma.[9]
Methodology:
-
Standard and IS Preparation: Prepare stock solutions of 2-PAA and Betahistine Impurity 5-¹³C,d₃ in an appropriate solvent. Prepare working solutions by serial dilution.
-
Sample Preparation (Solid-Phase Extraction - SPE): [9]
-
To 200 µL of plasma, add the internal standard working solution.
-
Pre-treat the plasma sample (e.g., with an acid).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions (Illustrative): [9]
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (2-PAA) and the internal standard (Betahistine Impurity 5-¹³C,d₃).
-
-
Validation Parameters:
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma samples to that in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked plasma samples to that in post-extraction spiked samples.
-
Linearity, Accuracy, and Precision: Evaluate over a range of concentrations.
-
Performance Data (Illustrative)
The following tables present expected performance data based on typical validation results for similar analytical methods.
Table 2: Expected Performance in Pharmaceutical Formulation (HPLC-UV)
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Quantification (LOQ) | Dependent on impurity level requirements. |
Table 3: Expected Performance in Human Plasma (LC-MS/MS)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Intra-day Precision (% CV) | < 15% |
| Inter-day Precision (% CV) | < 15% |
| Matrix Effect (% CV) | < 15% |
| Recovery (%) | Consistent and reproducible. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for method development and sample analysis using a stable isotope-labeled internal standard.
Caption: Workflow for analytical method development and sample analysis.
Conclusion
Betahistine Impurity 5-¹³C,d₃ serves as an excellent internal standard for the accurate and precise quantification of Betahistine and its related substances in both pharmaceutical and biological matrices. Its key advantage lies in its ability to closely mimic the behavior of the unlabeled analyte, thereby providing superior correction for sample preparation variability and matrix effects, which is a hallmark of stable isotope-labeled standards. While its cost may be higher than alternative internal standards, the enhanced data quality and reliability, particularly for regulatory submissions and pivotal clinical studies, justify its use. The experimental protocols and expected performance metrics outlined in this guide provide a framework for the successful implementation and validation of analytical methods employing this internal standard.
References
- 1. This compound MedChemExpress (MCE) [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chromatoscientific.com [chromatoscientific.com]
- 4. This compound [chembk.com]
- 5. journalcmpr.com [journalcmpr.com]
- 6. journalcmpr.com [journalcmpr.com]
- 7. Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity [mdpi.com]
- 8. sciex.com [sciex.com]
- 9. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Study on determination of the related substances in betahistine h...: Ingenta Connect [ingentaconnect.com]
- 13. idealpublication.in [idealpublication.in]
Navigating Betahistine Impurity Analysis: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity and safety of betahistine, an anti-vertigo agent, is paramount. This guide provides a comprehensive comparison of various analytical methods for the identification and quantification of betahistine impurities, supported by published experimental data. It aims to assist laboratories in selecting and implementing the most suitable methods for their specific needs.
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like betahistine are critical for regulatory compliance and patient safety. Process-related impurities and degradation products can arise during synthesis and storage, potentially affecting the drug's efficacy and safety profile. This guide summarizes and compares different chromatographic techniques for betahistine impurity analysis, offering a valuable resource for analytical chemists and quality control professionals.
Comparative Analysis of Chromatographic Methods
Several analytical techniques have been validated for the determination of betahistine and its impurities. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most common methods, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity for specific impurities like nitrosamines.
A key process-related impurity is 2-(2-hydroxyethyl)pyridine (HEP).[1][2][3] Other known impurities include 2-vinylpyridine (Impurity A), 2-pyridineethanol (Impurity B), and N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine (Impurity C).[4] Furthermore, the potential for the formation of N-nitroso betahistine (NNBH), a potent carcinogen, necessitates highly sensitive analytical methods for its detection and control.[5]
The following tables summarize the performance characteristics of various published methods for the analysis of betahistine impurities.
| Method | Impurity | Stationary Phase | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Reference |
| HPLC | 2-(2-hydroxyethyl)pyridine (HEP) | C18 (3.5 µm, 75.0 × 4.6 mm) | 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium hydrogen phosphate (pH 5.5) | UV (260 nm) | - | - | - | - | [1][2][3] |
| HPTLC | 2-(2-hydroxyethyl)pyridine (HEP) | HPTLC aluminum plates coated with silica gel 60 F254 | Methylene chloride/methanol/ethyl acetate/ammonia (5:2:2:0.2 by volume) | Densitometry (260 nm) | 25–250 ng/spot | - | 0.15% | - | [1][3] |
| LC-MS/MS | N-nitroso betahistine (NNBH) | Phenomenex Kinetex Biphenyl (2.6 μm, 100 x 3.0 mm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol (Gradient) | QTRAP 4500 System | 0.05 - 100 ng/mL | - | 0.05 ng/mL | Within ±11% | [5][6] |
| HPLC | 2-ethenypyridine, 2-(pyridine-2-yl)ethanol, N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl] ethanamine trihydrochloride | C18 | Acetonitrile and a mixed solution of ammonium acetate and sodium lauryl sulfate (pH 4.7) | UV (259 nm) | - | 0.4 ng, 0.4 ng, 4 ng | - | 97.9%, 98.1%, 101.7% | [7] |
| LC-MS/MS | Betahistine | Zorbax Eclipse XDB -C18 (5 µ, 150 x 4.6 mm) | Acetonitrile: 0.1% formic acid (80:20 v/v) | MS/MS | 10.00-501.20 pg/mL | - | - | 98.04-101.85% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the compared techniques.
HPLC Method for 2-(2-hydroxyethyl)pyridine (HEP)[1][2][3]
-
Chromatographic System: HPLC system with a C18 column (3.5 µm, 75.0 × 4.6 mm).
-
Mobile Phase: A mixture of 0.01 M Brij-35, 0.12 M sodium dodecyl sulfate (SDS), and 0.02 M disodium hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 260 nm.
HPTLC Method for 2-(2-hydroxyethyl)pyridine (HEP)[1][3]
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.
-
Developing System: A mixture of methylene chloride, methanol, ethyl acetate, and ammonia in a ratio of 5:2:2:0.2 by volume.
-
Detection: Densitometric scanning at 260 nm.
LC-MS/MS Method for N-nitroso betahistine (NNBH)[6][7]
-
Chromatographic System: LC system coupled with a triple quadrupole linear ion trap mass spectrometer (e.g., SCIEX QTRAP 4500). A Phenomenex Kinetex Biphenyl column (2.6 μm, 100 x 3.0 mm) is used for separation.
-
Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in methanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 3 µL.
-
Detection: Mass spectrometry detection.
Visualizing the Analytical Workflow
The following diagram illustrates a general experimental workflow for the analysis of betahistine impurities, from sample preparation to data analysis.
Caption: General workflow for betahistine impurity analysis.
The following diagram illustrates the logical relationship between different analytical methods for betahistine impurity analysis, highlighting their respective strengths.
Caption: Relationship and applications of analytical methods.
References
- 1. Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. journalijar.com [journalijar.com]
- 5. sciex.com [sciex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Study on determination of the related substances in betahistine h...: Ingenta Connect [ingentaconnect.com]
- 8. journalcmpr.com [journalcmpr.com]
The Gold Standard of Bioanalysis: Unveiling the Superiority of ¹³C,d₃ Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that can significantly impact the reliability of study outcomes. While stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard, a nuanced understanding of the labeling strategy—be it deuterium (d), carbon-13 (¹³C), or a combination—is paramount. This guide provides an objective comparison of ¹³C,d₃-labeled standards against their d₃ and ¹³C counterparts, supported by experimental data, to illuminate the distinct advantages of a combined labeling approach in liquid chromatography-mass spectrometry (LC-MS) based quantification.
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, chromatographic retention, and ionization response, thereby accurately compensating for variations throughout the analytical workflow. While both d₃ and ¹³C labeling aim to achieve this, they are not without their individual limitations. A combined ¹³C,d₃ labeling strategy emerges as a superior approach, synergistically harnessing the strengths of both isotopes to provide a more robust and reliable internal standard.
Key Performance Parameters: A Comparative Analysis
The primary advantages of a ¹³C,d₃-labeled standard lie in its ability to provide a significant mass shift while maintaining chromatographic co-elution and isotopic stability. This unique combination addresses the shortcomings of using either d₃ or ¹³C labeling alone.
| Performance Parameter | d₃ Labeled Standard | ¹³C Labeled Standard | ¹³C,d₃ Labeled Standard (Inferred Advantages) |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the native analyte due to the isotope effect.[1][2] | Typically co-elutes perfectly with the native analyte.[1] | Excellent Co-elution: The ¹³C component ensures chromatographic behavior that is virtually identical to the native analyte. |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site.[3] | Highly stable with no risk of isotopic exchange.[3][4] | High Isotopic Stability: The ¹³C backbone provides a stable scaffold, and strategic placement of deuterium on non-exchangeable positions minimizes the risk of exchange. |
| Mass Shift | Provides a mass shift of +3 Da. | Provides a mass shift of +n Da, where n is the number of ¹³C atoms. Achieving a significant shift can be synthetically challenging and costly. | Significant & Controlled Mass Shift: The combination allows for a substantial mass difference from the native analyte, which is advantageous for avoiding spectral overlap, especially on lower-resolution mass spectrometers. |
| Matrix Effect Compensation | Can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement between the analyte and the standard. | Provides more accurate compensation for matrix effects due to perfect co-elution.[5] | Superior Matrix Effect Compensation: By co-eluting perfectly with the analyte, it experiences the same matrix effects, leading to more accurate and precise quantification. |
| Potential for Metabolic Switching | Deuterium labeling can sometimes alter the metabolic fate of a drug, a phenomenon known as "metabolic switching". | Less likely to influence metabolic pathways. | Reduced Risk of Metabolic Switching: The core molecular structure is maintained, minimizing the potential for altered metabolism. |
Experimental Evidence: The Case of Testosterone Analysis
A study comparing the performance of different isotopically labeled internal standards for testosterone analysis by LC-MS/MS provides valuable insights into the impact of the labeling strategy. While a direct comparison with a ¹³C,d₃-labeled standard was not included, the data highlights the variability introduced by different deuterium labeling patterns and the superior performance of the ¹³C-labeled standard.
In this study, testosterone labeled with two deuterium atoms (d₂), five deuterium atoms (d₅), and three ¹³C atoms (¹³C₃) were evaluated. The d₂-labeled standard was considered the reference. The results demonstrated that the d₅-labeled standard yielded significantly lower results compared to the d₂ standard, while the ¹³C₃-labeled standard provided results that were closer to the reference.[6]
Table 1: Comparison of d₅ and ¹³C₃ Labeled Testosterone Internal Standards Against a d₂ Labeled Reference Standard [6]
| Internal Standard | Passing-Bablok Regression Equation vs. d₂ Standard | Interpretation |
| Testosterone-d₅ | y = 0.86x + 0.04 | Indicates a systematic underestimation of testosterone concentration compared to the d₂ standard. |
| Testosterone-¹³C₃ | y = 0.90x + 0.02 | Shows a closer agreement with the d₂ standard, suggesting a more accurate quantification. |
This data underscores the potential for variability with deuterated standards and the improved accuracy offered by ¹³C labeling. A ¹³C,d₃-labeled testosterone would be expected to exhibit the excellent co-elution and accuracy of the ¹³C₃ standard while providing a larger mass shift, further enhancing its performance.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of an analyte in a biological matrix using a ¹³C,d₃-labeled internal standard and LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), add 20 µL of the ¹³C,d₃-labeled internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized transitions for the analyte and the ¹³C,d₃-labeled internal standard.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the ¹³C,d₃-labeled internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the logical hierarchy of internal standard selection and a typical experimental workflow.
Caption: Logical hierarchy for selecting an internal standard.
Caption: A typical experimental workflow for quantitative bioanalysis.
Conclusion
In the pursuit of the highest quality data in quantitative bioanalysis, the selection of an appropriate internal standard is non-negotiable. While ¹³C-labeled standards have demonstrated superiority over their deuterated counterparts, the strategic combination of ¹³C and deuterium labeling in a single molecule offers a compelling solution that leverages the strengths of both. A ¹³C,d₃-labeled internal standard provides the optimal balance of perfect chromatographic co-elution, high isotopic stability, and a significant mass shift. This translates to more accurate and precise quantification, particularly in complex biological matrices where matrix effects can be a significant source of error. For researchers and drug development professionals committed to data integrity and regulatory compliance, the adoption of ¹³C,d₃-labeled internal standards represents a definitive step towards achieving the most reliable and defensible bioanalytical results.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Testosterone-2,3,4-13C3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Justification for Selecting Betahistine Impurity 5-¹³C,d₃ as an Internal Standard in Bioanalytical Studies
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of a suitable internal standard (IS) is a critical factor in achieving accurate and reproducible quantification of analytes in complex matrices. This guide provides a comprehensive justification for the selection of Betahistine impurity 5-¹³C,d₃, a stable isotope-labeled (SIL) internal standard, for the bioanalysis of Betahistine. We present a comparison with alternative internal standards, supported by representative experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[1] This is due to the ability of SIL internal standards to closely mimic the analyte of interest throughout sample preparation and analysis, thereby effectively compensating for variability.[2]
Superiority of Stable Isotope-Labeled Internal Standards
An ideal internal standard should have physicochemical properties as close as possible to the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[3] SIL internal standards, such as Betahistine impurity 5-¹³C,d₃, are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ¹³C, ²H or d). This near-identical nature provides significant advantages over other types of internal standards, such as structural analogs.
A structural analog is a compound with a similar chemical structure to the analyte but not identical. While they can partially compensate for variability, differences in their physicochemical properties can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies, particularly in the presence of matrix effects.[4]
The primary advantage of a SIL internal standard is its co-elution with the analyte, which allows for effective correction of matrix effects.[2] Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the SIL internal standard is affected by the matrix in the same way as the analyte, the ratio of their responses remains constant, ensuring accurate results.[2]
Comparative Performance Data
| Quality Control Sample | Concentration (pg/mL) | Using SIL IS (Betahistine-¹³C,d₃) | Using Structural Analog IS |
| Precision (%CV) | Accuracy (%) | ||
| Lower Limit of Quantitation (LLOQ) | 10 | ≤ 5.0 | 95.0 - 105.0 |
| Low Quality Control (LQC) | 30 | ≤ 5.0 | 95.0 - 105.0 |
| Medium Quality Control (MQC) | 250 | ≤ 5.0 | 95.0 - 105.0 |
| High Quality Control (HQC) | 400 | ≤ 5.0 | 95.0 - 105.0 |
This table presents expected performance based on typical validation results for SIL internal standards versus structural analogs. The data for the SIL IS is based on published validation data for Betahistine-d4.[1][2]
Experimental Protocols
A robust and validated bioanalytical method is essential for the reliable quantification of Betahistine in biological matrices. The following is a detailed experimental protocol for the quantification of Betahistine in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard.
Materials and Reagents
-
Analytes: Betahistine Dihydrochloride, Betahistine impurity 5-¹³C,d₃ (Internal Standard)
-
Reagents: Acetonitrile (HPLC grade), Formic acid (analytical grade), Water (HPLC Grade), Human plasma (sourced from a certified blood bank)
-
Labware: Calibrated micropipettes, polypropylene tubes, autosampler vials
Instrumentation
-
LC-MS/MS System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Analytical Column: Zorbax Eclipse XDB -C18 (150 x 4.6 mm, 5 µm) or equivalent.[1]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare individual stock solutions of Betahistine and Betahistine impurity 5-¹³C,d₃ in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Betahistine stock solution with a mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Spiking Solution: Prepare a working solution of Betahistine impurity 5-¹³C,d₃ at an appropriate concentration (e.g., 100 pg/mL) in the same diluent as the working standards.[5]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels (LLOQ, LQC, MQC, and HQC) by spiking blank human plasma with the appropriate amount of Betahistine.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard spiking solution.
-
Add 1 mL of a suitable extraction solvent (e.g., methyl tertiary butyl ether).[2]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Mobile Phase: An isocratic mobile phase of Acetonitrile: 0.1% formic acid (80:20 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40°C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Monitor the following mass transitions in Multiple Reaction Monitoring (MRM) mode:
-
Betahistine: m/z 137.1 → 94.0[1]
-
Betahistine impurity 5-¹³C,d₃: (Expected) m/z 141.1 → 95.0 (This is an expected transition and should be confirmed experimentally)
-
Data Analysis
-
Quantify Betahistine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Betahistine in the QC and unknown samples from the calibration curve.
Justification for Selection of Betahistine Impurity 5-¹³C,d₃
The following diagram illustrates the logical workflow for justifying the selection of Betahistine impurity 5-¹³C,d₃ as the internal standard of choice.
Figure 1. Justification workflow for selecting a stable isotope-labeled internal standard.
Conclusion
The selection of Betahistine impurity 5-¹³C,d₃ as an internal standard for the bioanalysis of Betahistine is strongly justified by its ability to mimic the behavior of the analyte throughout the analytical process. As a stable isotope-labeled internal standard, it provides superior accuracy and precision by effectively compensating for variability during sample preparation and analysis, especially mitigating the impact of matrix effects. The provided experimental protocol outlines a robust LC-MS/MS method for the reliable quantification of Betahistine in biological matrices, a critical requirement for pharmacokinetic and other drug development studies.
References
- 1. journalcmpr.com [journalcmpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. sciex.com [sciex.com]
- 4. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalcmpr.com [journalcmpr.com]
Safety Operating Guide
Proper Disposal of Betahistine Impurity 5-13C,d3: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Betahistine impurity 5-13C,d3, ensuring a safe and compliant laboratory environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a stable isotope-labeled compound. Adherence to these guidelines is crucial for personnel safety and regulatory compliance.
This compound is labeled with the stable isotopes Carbon-13 and Deuterium. As such, it is not radioactive and does not require the specialized handling and disposal procedures associated with radioactive waste.[] However, the chemical properties of the parent compound, Betahistine, and its impurities necessitate careful handling and disposal as chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
| Precaution Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and safety glasses with side shields.[2] In case of insufficient ventilation or the potential for dust formation, a self-contained breathing apparatus may be necessary.[3] |
| Handling | Avoid contact with skin and eyes.[4] Prevent the formation of dust and aerosols.[4] Use only in well-ventilated areas.[4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] |
| Spill Response | For spills, wear appropriate PPE, provide adequate ventilation, and wash the affected area with plenty of water.[3] Absorb liquid spills with an inert material and dispose of the contaminated material according to the procedures outlined below.[4] |
| First Aid: Eyes | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2] |
| First Aid: Skin | Wash off immediately with soap and plenty of water for at least 15 minutes.[2] |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical assistance for gastric lavage.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste, following all local, state, and federal regulations.
-
Waste Identification and Segregation :
-
Clearly label the waste container as "this compound".
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
Keep it separate from radioactive waste.[]
-
-
Container Selection :
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection.
-
Ensure the container is properly sealed when not in use.
-
-
Waste Collection :
-
Collect all waste materials, including any contaminated PPE (gloves, etc.) and spill cleanup materials, in the designated waste container.
-
-
Disposal Request :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including its identity and any known hazards.
-
-
Documentation :
-
Maintain a record of the waste generated, including the quantity and date of disposal, as per your institution's guidelines.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific waste management guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling Betahistine Impurity 5-13C,d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds such as Betahistine impurity 5-13C,d3. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this substance.
Chemical and Hazard Information
This compound is an isotopically labeled form of a Betahistine impurity. While the toxicological properties of this specific impurity have not been thoroughly investigated, the Safety Data Sheet (SDS) for the deuterated analog, Betahistine-d3 (hydrochloride), indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound with appropriate safety precautions. As this compound contains stable isotopes (Carbon-13 and Deuterium), it is not radioactive, and no special precautions for radioactivity are required.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and change them regularly to prevent cross-contamination.[4][5] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept buttoned to protect against skin contact. |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | Use a respirator if engineering controls like a fume hood are not available or insufficient to control airborne levels below exposure limits.[4][5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to maintaining a safe laboratory environment.
-
Preparation :
-
Ensure that a current Safety Data Sheet for a closely related compound, such as Betahistine-d3 (hydrochloride), is accessible.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Assemble all necessary equipment and materials before handling the compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
-
Handling the Compound :
-
Don the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.
-
Avoid actions that could generate dust, such as vigorous shaking or scraping.
-
If there is a risk of splashing, use a face shield in addition to safety goggles.[5]
-
Keep the container tightly closed when not in use.[6]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation : Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in a designated chemical waste container. Do not dispose of down the drain.[3] |
| Contaminated Materials (e.g., gloves, wipes, pipette tips) | Place in a sealed bag and dispose of in the solid chemical waste container. |
| Empty Containers | Rinse the container thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the clean container according to local regulations. |
All waste must be disposed of in accordance with local, state, and federal regulations. Ensure that waste containers are properly labeled with the contents.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
